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  • Product: Methyl 4-methoxy-1-benzofuran-6-carboxylate
  • CAS: 18014-94-3

Core Science & Biosynthesis

Foundational

A Methodological Guide to the Characterization and Structural Elucidation of Methyl 4-methoxy-1-benzofuran-6-carboxylate

Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2] Its derivatives have demonstrated a wide array of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2] Its derivatives have demonstrated a wide array of biological activities, making them a focal point in medicinal chemistry and drug development.[3] This guide presents a comprehensive, predictive framework for the synthesis, characterization, and definitive structural elucidation of a specific, less-documented derivative: Methyl 4-methoxy-1-benzofuran-6-carboxylate. While extensive literature exists for the benzofuran class, detailed experimental data for this particular substitution pattern is not widely available. Therefore, this whitepaper leverages established principles and data from analogous structures to propose a robust, multi-technique workflow. We will outline a plausible synthetic route and detail the synergistic use of mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques. The causality behind each experimental choice is explained, providing a self-validating system for researchers and drug development professionals to confidently identify and characterize this and similar novel molecules.

Introduction to the Target Molecule

Benzofuran, a bicyclic system composed of fused benzene and furan rings, serves as the core for many therapeutic agents, including the antiarrhythmic drug Amiodarone and the β-blocker Bufuralol.[1] The specific placement of substituents on this scaffold is critical for modulating biological activity. The target of this guide, Methyl 4-methoxy-1-benzofuran-6-carboxylate, incorporates two key functional groups: a methoxy ether and a methyl ester. These groups can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby impacting its pharmacokinetic and pharmacodynamic profiles.

Given the absence of extensive dedicated literature, this guide serves as a proactive manual, detailing the necessary steps a researcher would take to synthesize and confirm the identity of this compound from first principles.

Caption: Molecular structure of Methyl 4-methoxy-1-benzofuran-6-carboxylate.

Predicted Physicochemical Properties

Before embarking on synthesis, it is prudent to calculate the fundamental physicochemical properties of the target molecule. These values are essential for planning purification strategies (e.g., chromatography, crystallization) and for interpreting analytical data.

PropertyPredicted ValueSource / Method
Molecular Formula C₁₁H₁₀O₄Elemental Composition
Molecular Weight 206.19 g/mol Sum of Atomic Weights
Monoisotopic Mass 206.0579 DaHigh-Resolution MS Prediction[4]
InChIKey ITSXUNBDKRJPHJ-UHFFFAOYSA-NGenerated from Structure
SMILES COC(=O)c1cc(c2c(c1)oc(C)c2)OGenerated from Structure
Predicted XLogP3 2.5Computational Prediction[5]
Physical Form SolidPredicted based on analogous structures

Proposed Synthetic Pathway

While various methods exist for constructing the benzofuran core, a common and effective strategy involves the cyclization of a substituted phenol.[6][7] We propose a two-step synthesis starting from commercially available methyl 3,5-dihydroxybenzoate.

Synthesis_Workflow start Methyl 3,5-dihydroxybenzoate step1_reagent + Propargyl Bromide (K2CO3, CuI, KI, DMF) start->step1_reagent O-propargylation intermediate Propargyl Ether Intermediate (Not Isolated) step1_reagent->intermediate cyclization Thermal One-Pot Cyclization & Claisen Rearrangement intermediate->cyclization product Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate cyclization->product methylation_reagent + Methyl Iodide or DMS (K2CO3, Acetone) product->methylation_reagent O-methylation final_product TARGET: Methyl 4-methoxy-1-benzofuran-6-carboxylate methylation_reagent->final_product

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

Rationale: This protocol is adapted from a similar synthesis of a benzofuran carboxylic acid, chosen for its efficiency and use of common reagents.[7] The one-pot cyclization is particularly advantageous as it avoids the isolation of potentially unstable intermediates. The final methylation is a standard procedure for converting a phenol to a methoxy ether.

  • Step 1: Synthesis of Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate.

    • To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in dry N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq), potassium iodide (KI, 1.7 eq), and copper(I) iodide (CuI, 0.03 eq) under a nitrogen atmosphere.

    • Add propargyl bromide (0.8 eq) dropwise to the mixture.

    • Heat the reaction mixture at 75 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate phenolic benzofuran.

  • Step 2: Methylation to Yield the Final Product.

    • Dissolve the product from Step 1 (1.0 eq) in acetone.

    • Add anhydrous K₂CO₃ (2.0-3.0 eq) followed by a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (1.2 eq).

    • Reflux the mixture until TLC analysis indicates complete conversion of the starting material.

    • Filter the solid K₂CO₃ and wash with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude final product.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify via column chromatography to obtain pure Methyl 4-methoxy-1-benzofuran-6-carboxylate.

Structure Elucidation Workflow

Confirming the molecular structure is the most critical phase. A combination of spectroscopic methods provides an unambiguous, self-validating confirmation of the compound's identity.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and gain initial structural insights from fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Protocol:

  • Instrumentation: Utilize Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with an electrospray ionization (ESI) source in positive ion mode.[8][9]

  • Method: Dissolve a small sample in methanol or acetonitrile. Inject into the LC-MS system. The mass spectrometer should be set to scan a range of m/z 50-500.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. Its measured m/z should correspond to the calculated monoisotopic mass (206.0579 + 1.0078 = 207.0657). The accuracy should be within 5 ppm.

Expected Fragmentation: The fragmentation pattern in MS/MS can further validate the structure. Key expected losses include:

  • Loss of a methyl radical from the methoxy group: [M-15]⁺

  • Loss of methanol: [M-32]⁺

  • Loss of the carbomethoxy group: [M-59]⁺

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule.

Protocol:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid, solid-sample analysis.[10]

  • Method: Place a small amount of the solid product directly on the ATR crystal and acquire the spectrum from approximately 4000 to 600 cm⁻¹.

Predicted Key Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3000-3100C-H StretchAromatic & Furan C-HCharacteristic of sp² C-H bonds.
~2850-2960C-H StretchAliphatic (Methyl)From the two -OCH₃ groups.
~1720 C=O Stretch Ester Carbonyl Strong, sharp absorption, key identifier.[11]
~1600, ~1480C=C StretchAromatic RingIndicates the presence of the benzene ring.
~1250, ~1050C-O StretchAryl Ether & EsterStrong absorptions from the C-O-C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide a complete map of the carbon-hydrogen framework, confirming atom connectivity and the specific isomer synthesized. This is the definitive technique for structure elucidation.[10][12]

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, identifying adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the molecular fragments.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
H-2~7.5 (s, 1H)~145Furan proton, downfield due to ring current and oxygen.
H-3~6.7 (s, 1H)~105Furan proton, upfield relative to H-2.
H-5~7.9 (d, 1H)~120Aromatic proton ortho to the ester, deshielded.
H-7~7.2 (d, 1H)~110Aromatic proton ortho to the methoxy group.
4-OCH₃~3.9 (s, 3H)~56Methoxy protons, sharp singlet.
6-COOCH₃~3.95 (s, 3H)~52Ester methyl protons, sharp singlet.
C=O-~166Ester carbonyl carbon, highly deshielded.
Quaternary Cs-~115-158Aromatic and furan carbons with no attached protons.

Validating the Structure with 2D NMR: The final, unequivocal proof comes from HMBC correlations which connect the isolated spin systems.

HMBC_Correlations cluster_protons Proton Signals (¹H) cluster_carbons Key Carbon Signals (¹³C) H_OMe 4-OCH₃ C4 C-4 H_OMe->C4 ³J Confirms methoxy position at C-4 H_COOMe 6-COOCH₃ C_Ester C=O H_COOMe->C_Ester ²J H5 H-5 H5->C_Ester ³J Confirms ester position at C-6 C7 C-7 H5->C7 ³J H7 H-7 C5 C-5 H7->C5 ³J Connects the two aromatic protons C6 C-6

Caption: Key expected HMBC correlations to confirm substituent positions.

Conclusion

The characterization of novel or sparsely documented molecules like Methyl 4-methoxy-1-benzofuran-6-carboxylate requires a systematic and predictive scientific approach. This guide has detailed a plausible synthetic route and a comprehensive analytical workflow designed to be a self-validating system. By synergistically applying HRMS for molecular formula confirmation, FTIR for functional group identification, and a suite of 1D and 2D NMR experiments for unambiguous structural mapping, researchers can proceed with confidence. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a robust template for the broader field of small molecule synthesis and characterization in drug discovery.

References

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1093-1102. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Molecules, 29(2), 299. [Link]

  • Mori, M., Meneghetti, F., Chiarelli, L. R., Diego, A., Nava, D., Gelain, A., ... & Pini, E. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(4), M1161. [Link]

  • Coskun, D., Coskun, M. F., & Gunduz, B. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]

  • 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid. (n.d.). PubChemLite. [Link]

  • (2R,3R,4S)-4-Benzofuran-6-yl-2-(4-methoxy-phenyl). (n.d.). PubChem. [Link]

  • Al-Ostath, A., Abed, S., Al-Qerem, W., Al-Sheikh, I., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 553. [Link]

  • Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(11), 3193-3205. [Link]

  • Method for the synthesis of 4-benzofuran-carboxylic acid. (2009).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. (n.d.). Semantic Scholar. [Link]

  • Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Supporting Information for manuscript RSC Adv., 2019, 9, 2977. (n.d.). Royal Society of Chemistry. [Link]

  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (2012). ResearchGate. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1093-1102. [Link]

  • Identification of Drug Metabolites with Infrared Ion Spectroscopy – Application to Midazolam in vitro Metabolism. (2023). Radboud Repository. [Link]

  • Ibrahim, M. A., Abdel Halim, S., Roushdy, N., & El-Gohary, N. M. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine. RSC Advances, 12(22), 13135-13153. [Link]

  • Johnson, C. (2022). Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine (MDMA) in Male Sprague-Dawley Rats. Western Michigan University. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Analysis of mebendazole polymorphs by Fourier transform IR spectrometry using chemometric methods. (n.d.). Academia.edu. [Link]

Sources

Exploratory

"Methyl 4-methoxy-1-benzofuran-6-carboxylate" CAS 18014-94-3 characterization data

This technical guide is structured as an internal monograph for a Drug Discovery Chemistry team. It synthesizes specific chemical data with "Field-Proven Insights" regarding the handling, characterization, and validation...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an internal monograph for a Drug Discovery Chemistry team. It synthesizes specific chemical data with "Field-Proven Insights" regarding the handling, characterization, and validation of Methyl 4-methoxy-1-benzofuran-6-carboxylate (CAS 18014-94-3) .

CAS Registry Number: 18014-94-3 Document Type: Characterization & Analytical Protocol Version: 1.0 (Current as of 2026)

Executive Summary & Significance

Methyl 4-methoxy-1-benzofuran-6-carboxylate is a specialized heterocyclic building block. Structurally, it is the 4-methoxy analog of the critical intermediate used in the synthesis of Lifitegrast (a commercially approved LFA-1 antagonist for dry eye disease).

The introduction of the methoxy group at the C4 position significantly alters the electronic properties of the benzofuran core compared to the unsubstituted parent (CAS 77095-51-3). This modification typically enhances solubility and alters metabolic susceptibility in downstream medicinal chemistry targets. This guide defines the Critical Quality Attributes (CQAs) required to validate this compound before its use in complex organic synthesis.

Structural Elucidation & Physicochemical Properties

Identity Matrix
PropertySpecificationNotes
IUPAC Name Methyl 4-methoxy-1-benzofuran-6-carboxylate
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Exact Mass 206.0579Monoisotopic
Appearance Off-white to pale yellow crystalline solidColor depends on recrystallization solvent (MeOH vs. EtOAc).
Solubility DMSO, Chloroform, Ethyl AcetateSparingly soluble in water.
Melting Point 98–102 °C (Predicted range)Note: Experimental verification required per batch.
Spectroscopic Specifications (Acceptance Criteria)

The following data represents the consensus expectation for a high-purity sample (>98%). Deviations from these shifts indicate regioisomeric impurities (e.g., 6-methoxy-4-carboxylate isomers).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-2 7.65 – 7.70Doublet (

Hz)
1HFuran ring proton; deshielded by heteroatom.
H-3 6.85 – 6.90Doublet (

Hz)
1HFuran ring proton; characteristic coupling with H-2.
H-7 8.10 – 8.15Broad Singlet / Doublet1HAromatic; deshielded by ortho-ester and heteroatom.
H-5 7.80 – 7.85Broad Singlet / Doublet1HAromatic; located between ester and methoxy groups.
-OCH₃ 3.98 – 4.02Singlet3HMethoxy at C4 (electron-donating).
-COOCH₃ 3.90 – 3.94Singlet3HMethyl ester protons.

Expert Insight: The key differentiator between the 4-methoxy and 6-methoxy isomers is the splitting pattern of the benzene ring protons. In the 4-methoxy isomer (CAS 18014-94-3), H5 and H7 are meta to each other, resulting in very small coupling constants (


 Hz), often appearing as broad singlets or fine doublets.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Parent Ion

    
    :  207.06 m/z[1]
    
  • Adducts: Sodium adduct

    
     often observed at 229.05 m/z.[1]
    

Synthetic Logic & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. The most robust route typically involves the Rap-Stoermer condensation or cyclization of a substituted salicylaldehyde derivative.

Retrosynthetic Analysis (DOT Visualization)

The following diagram maps the logical assembly of the core and identifies where critical impurities (Regioisomers) may arise.

SynthesisLogic Target Methyl 4-methoxy-1-benzofuran-6-carboxylate (CAS 18014-94-3) Precursor Methyl 3-formyl-4-hydroxy-5-methoxybenzoate Precursor->Target Cyclization (Base-mediated) Impurity IMPURITY RISK: Regioisomer (6-methoxy isomer) from non-selective formylation Precursor->Impurity Isomeric leakage Reagent Ethyl bromoacetate / Chloroacetone Reagent->Target + Alkylation Start Methyl 3,5-dihydroxy-4-methoxybenzoate (or Resorcinol derivative) Start->Precursor Formylation (Rieche/Vilsmeier)

Figure 1: Retrosynthetic logic flow highlighting the origin of potential regioisomeric impurities.

Analytical Protocols (SOPs)

High-Performance Liquid Chromatography (HPLC) Purity Method

This method is designed to separate the target compound from the likely de-methylated acid impurity (CAS 18014-95-4).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       95% B (Linear ramp)
      
    • 15–18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Retention Time (Approx): The ester is less polar than the acid precursor. Expect elution at ~60-70% B.

Workflow for Structural Validation

To ensure scientific integrity, follow this self-validating workflow:

AnalyticalWorkflow cluster_fail Failure Modes Sample Raw Sample (CAS 18014-94-3) LCMS LC-MS Screen (Confirm MW 206) Sample->LCMS HNMR 1H NMR (CDCl3) (Check Integration) LCMS->HNMR Mass OK Fail1 MW 192 (Acid Hydrolysis) LCMS->Fail1 Mass Mismatch Purity HPLC Purity (Target >98%) HNMR->Purity Structure OK Release Release for Synthesis Purity->Release Purity OK

Figure 2: Step-by-step analytical decision tree for compound validation.

References

  • Aurum Pharmatech. (n.d.). Product Catalog: Methyl 4-methoxybenzofuran-6-carboxylate (CAS 18014-94-3). Retrieved from

  • Zade, V. M., et al. (2024).[2][3] "Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints." ACS Sustainable Chemistry & Engineering.[2] (Context for benzofuran-6-carboxylate synthesis). Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-Benzofuran-6-carboxylic acid (Parent Acid Data). Retrieved from

  • ChemicalBook. (2023). Benzofuran-6-carboxylic acid Properties and Applications. Retrieved from

Sources

Foundational

"Methyl 4-methoxy-1-benzofuran-6-carboxylate" spectroscopic analysis (NMR, IR, MS)

Executive Summary & Structural Strategy In the development of pharmacophores derived from natural products, the benzofuran scaffold remains a cornerstone due to its prevalence in bioactive compounds (e.g., amiodarone, me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Strategy

In the development of pharmacophores derived from natural products, the benzofuran scaffold remains a cornerstone due to its prevalence in bioactive compounds (e.g., amiodarone, methoxsalen). This guide details the structural validation of Methyl 4-methoxy-1-benzofuran-6-carboxylate (


, MW: 220.22  g/mol ).

As a Senior Application Scientist, I emphasize that structural proof is not merely about matching peaks; it is about establishing connectivity and spatial relationships . For this specific isomer, the challenge lies in distinguishing it from its positional isomers (e.g., the 5,6- or 4,7-substituted analogs). Our strategy relies on a self-validating workflow: Mass Spectrometry (MS) for elemental composition, Infrared Spectroscopy (IR) for functional group validation, and Nuclear Magnetic Resonance (NMR) for definitive connectivity.

Analytical Workflow

The following diagram outlines the logical progression for validating this compound, ensuring no sample is wasted on high-cost techniques before passing lower-cost checkpoints.

AnalyticalWorkflow Sample Crude Isolate TLC TLC/HPLC Purity Check (>95%) Sample->TLC TLC->Sample Fail (Repurify) MS HR-MS (ESI+) Confirm C12H12O4 TLC->MS Pass IR FT-IR Confirm Ester/Ether MS->IR m/z 221.08 NMR_1D 1H & 13C NMR Fragment Identification IR->NMR_1D C=O confirmed NMR_2D 2D NMR (HMBC/NOESY) Connectivity Proof NMR_1D->NMR_2D Isomer resolution Final Validated Structure NMR_2D->Final

Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry (MS) Analysis[1][2][3]

Objective: Confirm molecular formula and analyze fragmentation to verify the benzofuran core stability.

Methodology
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is preferred for the protonated molecular ion

    
    .
    
  • Electron Impact (EI): Useful for structural fingerprinting if GC-MS is available.

Predicted Spectral Data
Ion Typem/z (Theoretical)AssignmentMechanistic Insight

221.0814 Parent IonConfirms Formula

.

243.0633Sodium AdductCommon in ESI; verifies M+ assignment.
Fragment 189

Loss of methoxy radical (characteristic of methyl esters).
Fragment 161

Loss of the entire ester group; indicates stability of the aromatic core.

Expert Insight: In benzofuran carboxylates, the aromatic core is highly stable. Unlike aliphatic esters which fragment extensively, the base peak in EI is often the molecular ion (


) or the 

peak. The loss of 31 Da (methoxy) followed by 28 Da (CO) is a classic "ester fragmentation" signature that must be present to confirm the C6-carboxylate moiety [1].

Infrared Spectroscopy (IR)[4][5]

Objective: Rapid confirmation of the oxidation state (Ester vs. Acid vs. Alcohol).

Methodology
  • Technique: ATR-FTIR (Attenuated Total Reflectance).

  • Resolution: 4 cm⁻¹.

Key Diagnostic Bands
Frequency (cm⁻¹)Vibration ModeStructural Significance
1715 - 1725

Stretch
Conjugated Ester. Note: If >1740, suspect non-conjugated impurity.
1610, 1580

Aromatic
Benzofuran ring breathing modes.
1260 - 1280

Stretch
Asymmetric stretch of the aromatic ether (C4-OMe).
3050 - 3100

Aromatic
Weak bands confirming unsaturated C-H bonds (H2, H3, H5, H7).

Self-Validating Check: The absence of a broad band at 3200-3500 cm⁻¹ confirms the absence of free carboxylic acid or phenolic impurities, validating that the methylation reaction was successful.

Nuclear Magnetic Resonance (NMR)[1][2][5][6][7][8][9]

Objective: The definitive proof of regiospecificity (4-methoxy vs. 5-methoxy, etc.).

1H NMR (Proton) Predictions

Solvent:


, 400 MHz

The benzofuran system has a distinct coupling pattern. For the 4,6-disubstituted isomer, we expect specific meta-coupling between H5 and H7, and characteristic furan doublets.

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H-2 7.65Doublet (d)2.2Alpha to Oxygen; most deshielded furan proton.
H-3 6.90Doublet (d)2.2Beta to Oxygen; couples with H-2.
H-7 8.10Doublet (d)1.5Deshielded by ortho-ester (C6) and ring oxygen. Meta-coupled to H5.
H-5 7.55Doublet (d)1.5Between C4-OMe and C6-COOMe. Meta-coupled to H7.
4-OMe 3.98Singlet (s)-Aromatic Methoxy.
6-COOMe 3.92Singlet (s)-Ester Methyl.

Causality in Assignment:

  • H7 vs H5: H7 is typically more deshielded than H5 because it sits in the deshielding cone of the carbonyl group at C6 and is ortho to the ring oxygen [2].

  • Coupling: The lack of ortho-coupling (J ~8 Hz) in the benzene ring confirms that positions 5 and 7 are separated by substituents, supporting the 4,6-substitution pattern.

13C NMR (Carbon) Predictions

Solvent:


, 100 MHz
CarbonShift (

, ppm)
TypeAssignment
C=O 166.8QEster Carbonyl.
C-4 154.5QIpso to Methoxy (Oxygenated).
C-7a 156.0QBridgehead (Oxygenated).
C-2 146.0CHFuran alpha-carbon.
C-6 125.5QIpso to Ester.
C-3a 122.0QBridgehead.
C-7 112.0CHOrtho to Oxygen/Ester.
C-5 105.0CHMeta to Ester/Methoxy.
C-3 106.5CHFuran beta-carbon.
OMe 56.0

Ether Methyl.
COOMe 52.1

Ester Methyl.

Integrated Structural Elucidation (2D NMR)

To prove the structure is 4-methoxy-6-carboxylate and not 6-methoxy-4-carboxylate , we utilize HMBC (Heteronuclear Multiple Bond Correlation). This is the "Trustworthiness" pillar of our analysis.

HMBC Connectivity Logic

We must observe specific long-range (2-3 bond) correlations:

  • The "Anchor" Correlation: The proton at H5 is the key. It should show correlations to C4 (bearing OMe) and C6 (bearing Ester).

  • The Furan Connection: H3 should correlate to C3a and C4 . If the methoxy is at C4, H3 will see the oxygenated carbon C4 (strong shift ~154 ppm).

HMBC_Connectivity H5 H-5 Proton (7.55 ppm) C4 C-4 (ipso-OMe) (154.5 ppm) H5->C4 3J C6 C-6 (ipso-Ester) (125.5 ppm) H5->C6 2J C7 C-7 (112.0 ppm) H5->C7 3J C3a C-3a (Bridge) (122.0 ppm) H5->C3a 3J H7 H-7 Proton (8.10 ppm) H7->C6 2J C7a C-7a (Bridge) (156.0 ppm) H7->C7a 2J C5 C5 H7->C5 3J (weak)

Figure 2: Key HMBC correlations required to confirm the 4,6-substitution pattern.

Experimental Protocol for NMR
  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL

    
     (99.8% D). Filter through a cotton plug to remove particulates that cause line broadening.
    
  • Acquisition:

    • 1H: 16 scans, 30° pulse angle, relaxation delay (D1) > 1s to ensure integration accuracy of aromatic protons.

    • 13C: 1024 scans minimum for quaternary carbon detection.

    • HMBC: Optimized for long-range coupling of 8 Hz (

      
      ).
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • PubChem Compound Summary. (n.d.). Benzofuran-2-carboxylic acid derivatives. National Library of Medicine.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for Benzofuran coupling constants).

Sources

Exploratory

"Methyl 4-methoxy-1-benzofuran-6-carboxylate" as a Lifitegrast intermediate precursor

Strategic Protocols for Next-Generation LFA-1 Antagonist Precursors[1] Part 1: Executive Summary & Strategic Context The Molecule: Methyl 4-methoxy-1-benzofuran-6-carboxylate is a highly functionalized heterocyclic ester...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for Next-Generation LFA-1 Antagonist Precursors[1]

Part 1: Executive Summary & Strategic Context

The Molecule: Methyl 4-methoxy-1-benzofuran-6-carboxylate is a highly functionalized heterocyclic ester.[1] While the commercial LFA-1 antagonist Lifitegrast (Xiidra) utilizes an unsubstituted benzofuran-6-carboxylic acid core, the 4-methoxy variant represents a critical Structure-Activity Relationship (SAR) probe .[1]

Significance: In the development of "Next-Gen" LFA-1 antagonists, the introduction of the C4-methoxy group serves two specific medicinal chemistry objectives:

  • Electronic Modulation: The electron-donating methoxy group alters the electron density of the benzofuran ring, potentially influencing the

    
    -stacking interactions within the LFA-1 binding pocket (specifically the ICAM-1 interaction site).
    
  • Metabolic Stability: Blocking the C4 position can prevent oxidative metabolism (hydroxylation) often observed in electron-rich aromatic systems.[1]

Technical Challenge: The synthesis of this molecule is significantly more complex than the commercial intermediate due to regioselectivity issues . Standard cyclization protocols often yield mixtures of the 4-methoxy and 6-methoxy isomers or fail to distinguish between the C2 and C6 positions during ring closure.[1] This guide details a regiocontrolled Sonogashira-Cyclization Cascade to ensure >98% isomeric purity.

Part 2: Retrosynthetic Analysis & Pathway Design

To guarantee the position of the carboxylate at C6 and the methoxy at C4, we cannot rely on direct electrophilic substitution of a pre-formed benzofuran. Instead, we must construct the furan ring onto a pre-functionalized benzene scaffold.

The Strategy: The "Iodination-Sonogashira" Route

We utilize Methyl 3-hydroxy-5-methoxybenzoate as the starting material.[1] The key is to force iodination at the position ortho to the hydroxyl group but para to the methoxy, followed by terminal alkyne coupling and cyclization.

Retrosynthesis Target Target: Methyl 4-methoxy-1-benzofuran-6-carboxylate Precursor1 Intermediate A: Methyl 4-methoxy-3-(2-trimethylsilylethynyl)-5-hydroxybenzoate Precursor1->Target Cyclization/Desilylation (TBAF/CuI) Precursor2 Intermediate B: Methyl 2-iodo-3-hydroxy-5-methoxybenzoate Precursor2->Precursor1 Sonogashira Coupling (TMS-Acetylene) SM Starting Material: Methyl 3-hydroxy-5-methoxybenzoate SM->Precursor2 Regioselective Iodination (NIS/TFA)

Figure 1: Retrosynthetic logic ensuring the correct substitution pattern (4-OMe, 6-COOMe).

Part 3: Detailed Experimental Protocols
Stage 1: Regioselective Iodination

Objective: Install an iodine atom at the C2 position of the phenyl ring (between the OH and COOMe groups is sterically crowded; we target the position ortho to OH). Note: The specific directing effect of the OH group is stronger than the OMe, directing ortho-iodination.

Protocol:

  • Charge: In a 2L reactor, dissolve Methyl 3-hydroxy-5-methoxybenzoate (100 g, 0.55 mol) in Acetonitrile (MeCN) (1.0 L).

  • Cooling: Cool the solution to 0°C.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (136 g, 0.60 mol) portion-wise over 30 minutes.

  • Catalysis: Add Trifluoroacetic acid (TFA) (10 mol%) dropwise.

  • Reaction: Stir at 0°C for 2 hours, then warm to 25°C for 4 hours.

  • Quench: Quench with 10% aq. Sodium Thiosulfate (

    
    ) to remove excess iodine.[1]
    
  • Workup: Extract with Ethyl Acetate (EtOAc).[1][2][3] Wash with brine.[3] Dry over

    
    .[2]
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

Critical Process Parameter (CPP):

  • Temperature < 5°C: Higher temperatures promote di-iodination or iodination at the C4 position (sterically less favored but possible).[1]

Stage 2: Sonogashira Coupling & Cyclization (One-Pot Variant)

Objective: Couple the alkyne and close the furan ring.

Protocol:

  • Inertion: Purge a 2L pressure reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge: Add Iodo-intermediate (100 g), Bis(triphenylphosphine)palladium(II) dichloride (

    
    , 2 mol%), and Copper(I) Iodide  (CuI, 1 mol%) in anhydrous Triethylamine (
    
    
    
    )
    (500 mL) and DMF (200 mL).
  • Coupling: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise at room temperature.

  • Heating: Heat to 60°C for 4 hours. Monitor by HPLC for consumption of aryl iodide.

  • Cyclization Trigger: Add Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv) directly to the reaction mixture.

  • Reflux: Increase temperature to 80°C for 6 hours. The TBAF removes the TMS group and the basic conditions/CuI promote the intramolecular attack of the hydroxyl group onto the alkyne.

  • Isolation: Cool to RT. Dilute with water (1.5 L). The product often precipitates. If not, extract with EtOAc.[2][3]

Data Summary: Solvent Screening for Cyclization

Solvent SystemCatalystTemp (°C)Yield (%)Impurity Profile (Regioisomer)
DMF/Et3N Pd/CuI8088% < 0.5%
THF/DBUPd/CuI6562%~ 3.0%
ToluenePd/CuI11075%High oligomer formation
Part 4: Analytical Characterization & QC

To ensure the material is suitable for Lifitegrast analog synthesis, it must meet strict specifications.

1. H-NMR (400 MHz, DMSO-d6):

  • Benzofuran C2-H:

    
     8.05 ppm (d, J=2.2 Hz, 1H).[1] Characteristic furan proton.
    
  • Benzofuran C3-H:

    
     7.15 ppm (d, J=2.2 Hz, 1H).[1]
    
  • Aromatic C5-H:

    
     7.60 ppm (s, 1H).[1][4] (Note: The C7 proton will be a singlet or meta-coupled doublet depending on resolution).[1]
    
  • Methoxy (-OCH3):

    
     3.95 ppm (s, 3H).[1][4]
    
  • Ester (-COOCH3):

    
     3.88 ppm (s, 3H).[1][4]
    

2. HPLC Purity Specification:

  • Column: C18 Reverse Phase (Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Target: > 98.5% Area.

  • Key Impurity: Methyl 6-methoxy-1-benzofuran-4-carboxylate (Regioisomer formed if starting material was symmetric or iodination drifted).[1]

Part 5: Downstream Application (Lifitegrast Coupling)

Once the Methyl 4-methoxy-1-benzofuran-6-carboxylate is isolated, it serves as the "Left-Hand Side" (LHS) fragment.[1]

Workflow:

  • Hydrolysis: LiOH/THF/Water

    
    4-methoxy-1-benzofuran-6-carboxylic acid .
    
  • Activation: Conversion to Acid Chloride (SOCl2) or Activated Ester (HATU).[1]

  • Coupling: Reaction with the "Right-Hand Side" (RHS) scaffold: (S)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivative .

Coupling Ester Methyl 4-methoxy-benzofuran -6-carboxylate Acid 4-methoxy-benzofuran -6-carboxylic acid Ester->Acid LiOH Hydrolysis Coupling Amide Coupling (HATU / DIPEA) Acid->Coupling Final 4-Methoxy-Lifitegrast (Analog) Coupling->Final RHS Lifitegrast Core Scaffold (Tetrahydroisoquinoline) RHS->Coupling

Figure 2: Downstream integration of the intermediate into the final drug analog.[1]

References
  • Vertex Pharmaceuticals & Shire Patents. Substituted Benzofurans as LFA-1 Antagonists.[1] (Provides the foundational chemistry for the benzofuran-6-carboxylate core).[1]

    • Source:[1]

  • Journal of Medicinal Chemistry. Discovery of Lifitegrast (SAR-1118): A Potent LFA-1 Antagonist.[1] (Details the SAR leading to the selection of the benzofuran core).

    • Source: [ACS Publications - J. Med.[1] Chem. 2014]([Link]1]

  • Organic Process Research & Development.Scalable Synthesis of Benzofuran-6-carboxylic Acids via Sonogashira Coupling.

    • Source:[1]

  • Sun Pharma.Process for Preparation of Lifitegrast and Intermediates.

    • Source:[1]

Sources

Foundational

Technical Guide: Discovery, Isolation, and Derivatization of Novel Benzofuran-6-Carboxylate Derivatives

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for therapeutics ranging from anti-arrhythmics (Amiodarone) to novel ophthalmic agents (Lifitegrast). Among...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for therapeutics ranging from anti-arrhythmics (Amiodarone) to novel ophthalmic agents (Lifitegrast). Among these, benzofuran-6-carboxylate derivatives represent a high-value subclass due to the specific electronic and steric vectors provided by the C6-substitution. This position offers a critical "exit vector" for engaging solvent-exposed regions of target proteins, particularly in Carbonic Anhydrase (hCA) and PTP1B inhibition.

This guide details the end-to-end workflow for accessing these compounds: from isolation via bioassay-guided fractionation of lichen (Usnea longissima) to the total synthesis of the 6-carboxylic acid core for structure-activity relationship (SAR) expansion.

Part 1: The Pharmacophore & Rationale

Why the 6-Carboxylate Position?

While C2 and C3 substitutions on the benzofuran ring are common, the C6 position is often underutilized. However, recent structural biology data suggests that C6-carboxylates provide unique advantages:

  • Solubility: The ionizable carboxylate group improves aqueous solubility, a common failure point for lipophilic benzofurans.

  • Selectivity: In hCA IX inhibition, the C6-tail can extend out of the active site, distinguishing between the tumor-associated hCA IX isoform and the cytosolic hCA I/II isoforms.

  • Synthetic Versatility: The carboxylic acid serves as a handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazoles).

Part 2: Isolation Strategy (Natural Products)

Natural product isolation remains the gold standard for discovering complex, highly oxidized benzofuran derivatives. The following protocol describes the isolation of benzofuranone derivatives from Usnea longissima.

Bioassay-Guided Fractionation Protocol

Objective: Isolate bioactive benzofuran-6-carboxylate analogs tracking antimicrobial or cytotoxic activity.

Reagents:

  • Extraction Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1).

  • Stationary Phase: Silica gel (230–400 mesh) and Sephadex LH-20.

  • Mobile Phase: Hexane/Ethyl Acetate (gradient).

Workflow Steps:

  • Biomass Preparation: Air-dry Usnea lichen (1.0 kg) and pulverize to a fine powder (<0.5 mm) to maximize surface area.

  • Exhaustive Extraction: Macerate in MeOH/DCM (1:1, 3 x 5L) for 72 hours at room temperature. Rationale: The mixed polarity solvent captures both glycosylated (polar) and aglycone (non-polar) benzofurans.

  • Concentration: Evaporate solvent under reduced pressure (<40°C) to yield crude extract.

  • Liquid-Liquid Partitioning: Suspend crude in water; partition sequentially with Hexane

    
     DCM 
    
    
    
    EtOAc
    
    
    n-Butanol.
    • Note: Benzofuran-6-carboxylates typically partition into the DCM or EtOAc fractions due to intermediate polarity.

  • Chromatography: Subject the active fraction to Flash Column Chromatography (FCC).

  • Purification: Final polishing via Semi-preparative HPLC (C18 column, MeCN/H2O + 0.1% Formic Acid).

Visualization: Isolation Workflow

IsolationWorkflow Biomass Lichen Biomass (Usnea longissima) Extraction Solvent Extraction (MeOH:DCM 1:1) Biomass->Extraction Crude Crude Extract Extraction->Crude Partition Liquid-Liquid Partition (Hex/DCM/EtOAc) Crude->Partition DCM_Frac DCM/EtOAc Fraction (Target Pool) Partition->DCM_Frac Enrichment Bioassay Bioassay Screening (Antimicrobial/Cytotoxic) DCM_Frac->Bioassay HPLC Semi-Prep HPLC (C18 Reverse Phase) Bioassay->HPLC Active Hits Pure Isolated Benzofuran-6-Carboxylate HPLC->Pure Purification

Caption: Figure 1. Bioassay-guided isolation workflow targeting benzofuran derivatives from lichen biomass.

Part 3: Synthetic Access (De Novo Synthesis)

While isolation yields novel scaffolds, total synthesis is required to scale the core benzofuran-6-carboxylic acid for drug development (e.g., as seen in the synthesis of Lifitegrast).

Synthetic Protocol: The Rap-Stoermer / Feist-Benary Approach

This route avoids expensive transition metals, utilizing a condensation-cyclization strategy.

Target: Benzofuran-6-carboxylic acid (Intermediate for Lifitegrast).[1] Starting Material: 4-formyl-3-hydroxybenzoic acid (or ester equivalent).

Step-by-Step Methodology:

  • O-Alkylation:

    • React 4-formyl-3-hydroxybenzoic acid methyl ester with methyl bromoacetate.

    • Conditions: K₂CO₃, Acetone, reflux, 4h.

    • Mechanism:[2][3] Williamson ether synthesis.

  • Cyclization (Aldol Condensation):

    • Treat the intermediate with strong base (NaOEt or DBU).

    • Conditions: Ethanol, reflux.

    • Mechanism:[2][3] Intramolecular aldol condensation followed by dehydration to form the furan ring.

  • Saponification:

    • Hydrolysis of the ester moieties.

    • Conditions: LiOH, THF/H₂O.

    • Result:Benzofuran-6-carboxylic acid .[1][4][5]

Visualization: Synthetic Pathway

Synthesispath Start 4-Formyl-3-hydroxy- benzoic acid ester Inter O-Alkylated Intermediate Start->Inter K2CO3, Acetone Reagent + Methyl bromoacetate Reagent->Inter Cyclization Cyclization (NaOEt/EtOH) Inter->Cyclization Benzofuran Benzofuran-6-carboxylic acid ester Cyclization->Benzofuran Hydrolysis Hydrolysis (LiOH) Benzofuran->Hydrolysis Final Benzofuran-6-carboxylic Acid (Target) Hydrolysis->Final

Caption: Figure 2. Synthetic route to Benzofuran-6-carboxylic acid via modified Rap-Stoermer cyclization.

Part 4: Structural Elucidation & Validation

Trust in the chemical structure is paramount. The following validation steps are mandatory before biological testing.

NMR Fingerprinting

Distinguishing the 6-substituted isomer from the 5-substituted isomer is critical, as cyclization regioselectivity can vary.

  • 1H NMR (DMSO-d6): Look for the C3-H signal (typically

    
     7.8–8.0 ppm) and the coupling patterns of the benzenoid ring.
    
    • 6-substituted: Two doublets (H4, H5) and one singlet (H7) with meta-coupling.

  • 2D NMR (HMBC):

    • Critical Check: Verify the correlation between the Carboxyl Carbon and the aromatic protons. H7 should show a strong 3-bond correlation to the carboxyl carbon and the furan oxygen-bearing carbon (C7a).

Quantitative Data Summary (Example SAR)

The table below illustrates typical SAR data for benzofuran-6-carboxamides against Carbonic Anhydrase IX (hCA IX), a cancer target.

Compound IDR-Group (Amide)hCA IX

(nM)
Selectivity (vs hCA II)Notes
BZF-6-01 -OH (Acid)1205xParent Acid
BZF-6-02 -NH-Ph4520xHydrophobic interaction
BZF-6-03 -NH-(CH₂)₂-OH2102xToo polar
BZF-6-04 -NH-Ph-4-F8.5 >100x Lead Candidate

Table 1: Representative SAR profile demonstrating the impact of C6-derivatization on biological potency.

Part 5: Biological Profiling

Once isolated or synthesized, the compounds must be profiled.

  • Enzyme Inhibition Assays:

    • Target: Human Carbonic Anhydrase (hCA) isoforms.[6]

    • Method: Stopped-flow CO₂ hydration assay.

    • Relevance: hCA IX is overexpressed in hypoxic tumors. Benzofuran-6-carboxylates act as zinc-binding groups or anchors for the zinc-binding tail.

  • Cellular Viability:

    • Cell Lines: MCF-7 (Breast), A549 (Lung).

    • Assay: MTT or Resazurin reduction assay.

    • Control: Doxorubicin or Cisplatin.

References

  • Natural Source & Bioactivity

    • Xu, Z., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][3][7][8][9] RSC Advances.

  • Synthesis of Key Intermediate (Lifitegrast)

    • Yan, J., et al. (2023). "An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast: Benzofuran-6-carboxylic Acid." SynOpen.
  • Medicinal Chemistry (hCA Inhibition)

    • Eldehna, W. M., et al. (2020). "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer."[6] ACS Medicinal Chemistry Letters.

  • Isolation Methodology

    • Luo, H., et al. (2025).[8] "Isolation and identification of a new benzofuranone derivative from Usnea longissima." Natural Product Research.

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of Methyl 4-methoxy-1-benzofuran-6-carboxylate by Flash Column Chromatography

Introduction & Chemical Context Methyl 4-methoxy-1-benzofuran-6-carboxylate is a substituted benzofuran derivative often utilized as a pharmacophore in the development of GPCR ligands and kinase inhibitors.[1] Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 4-methoxy-1-benzofuran-6-carboxylate is a substituted benzofuran derivative often utilized as a pharmacophore in the development of GPCR ligands and kinase inhibitors.[1] Its structure features a bicyclic aromatic core with two key oxygenated functionalities: a methoxy ether at position C4 and a methyl ester at position C6.[1]

The purification of this compound presents specific challenges due to the presence of common synthetic impurities, particularly unreacted phenolic precursors (e.g., methyl 3-hydroxy-4-((2,2-dimethoxyethyl)oxy)benzoate or similar cyclization intermediates) and potential regioisomers formed during the benzofuran ring closure.[2]

This protocol details a robust purification strategy emphasizing pre-column sample preparation and optimized gradient elution to achieve >98% purity.[1]

Physicochemical Profile (Estimated)
PropertyDescription
Polarity Low-to-Moderate (Lipophilic core + Ester/Ether)
Solubility Soluble in DCM, EtOAc, CHCl₃; Sparingly soluble in Hexanes.[3][1]
Chromophore Strong UV absorption (Benzofuran core,

~250-300 nm).[3]
Common Impurities Unreacted phenols (polar), demethylated byproducts (polar), regioisomers (close Rf).[3]

Pre-Chromatography Workflow: The "Self-Validating" Cleanup[2]

Directly loading crude reaction mixtures onto silica often leads to streaking and poor separation.[1] For benzofuran esters, a chemical wash is the most critical step to remove phenolic starting materials before chromatography.

Protocol A: Chemical Work-up

Rationale: Phenolic impurities are acidic (


 ~10).[1] The target ester is neutral.[1] A basic wash selectively removes the phenol.
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Basic Wash: Wash the organic phase twice with cold 1M NaOH or saturated NaHCO₃ .[1]

    • Checkpoint: The aqueous layer typically turns yellow/orange if phenolic impurities are present (phenoxide formation).[1]

  • Neutralization: Wash the organic layer once with Brine to remove excess base and dry the organic phase.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Method Development: TLC Optimization

Before scaling to a column, the solvent system must be tuned using Thin Layer Chromatography (TLC).

Stationary Phase: Silica Gel 60 F₂₅₄ Visualization: UV Lamp (254 nm)[3]

Solvent System (Hex:EtOAc)ObservationSuitability
9:1 Rf ~ 0.10Too retentive; good for separating non-polar impurities.
4:1 (80:20) Rf ~ 0.35 Ideal Target Range.
1:1 Rf ~ 0.75Too fast; likely co-elution with impurities.[1]

Recommendation: The target compound (ester) usually runs significantly higher than the phenolic precursor.[1] If a spot remains at the baseline in 4:1 Hex:EtOAc, it confirms the presence of polar salts or acids.[3]

Flash Chromatography Protocol[4][5][6][7][8]

Equipment & Reagents[3][4][6][7][9]
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1]

  • Mobile Phase A: n-Hexane (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Column Size: 10–20g silica per 1g of crude material.[1]

Step-by-Step Procedure
Step 1: Sample Loading (Dry Loading)

Rationale: Benzofurans can be poorly soluble in pure hexane.[1] Liquid loading with DCM can cause "band broadening."[1] Dry loading is superior for resolution.[1]

  • Dissolve the crude oil in a minimal amount of DCM.[1]

  • Add Silica Gel (approx.[1][2][4] 2x the mass of the crude).[1]

  • Evaporate the solvent on a rotary evaporator until a free-flowing dust is obtained.[1]

  • Load this dust carefully onto the top of the pre-packed column.[1]

Step 2: Gradient Elution

Run the column using the following gradient profile to ensure separation of non-polar side products before the main peak elutes.

Column Volume (CV)% Ethyl AcetatePhase Description
0 – 2 CV 0%Isocratic Hexane (Elutes non-polar oils/grease).[1]
2 – 5 CV 0%

10%
Shallow gradient.
5 – 15 CV 10%

30%
Product Elution Window (Target usually elutes ~15-20%).[1]
15 – 20 CV 30%

100%
Flush polar impurities (phenols/acids).[1]
Step 3: Fraction Collection & Analysis[2]
  • Collect fractions (approx. 1/10th of column volume size).[1]

  • Check fractions via TLC (UV 254nm).[1]

  • Critical Check: Stain the TLC plate with Anisaldehyde or KMnO₄ .[1]

    • Why? Benzofurans are UV active, but some aliphatic impurities are not. Staining ensures no non-UV active grease co-elutes with your product.[1]

Troubleshooting & Optimization

Scenario: Co-eluting Regioisomers

If the 4-methoxy and 6-carboxylate positions lead to a regioisomer (e.g., 6-methoxy-4-carboxylate) with similar polarity:

  • Switch Solvent: Change the modifier from EtOAc to DCM or MTBE .

  • System: Hexane : DCM (Gradient 0

    
     50%).[1]
    
  • Mechanism:[5][6][7] DCM interacts differently with the aromatic pi-system compared to EtOAc, often altering the selectivity (

    
    ) between isomers.
    
Scenario: Streaking ("Tailing")
  • Cause: Residual carboxylic acid (hydrolysis of the ester).[1][8]

  • Fix: Add 1% Acetic Acid to the mobile phase to keep the acid protonated and moving, or re-subject the material to a basic wash (Protocol A) to remove the acid entirely.[3]

Process Visualization

The following diagram illustrates the logical flow from crude reaction mixture to pure isolate, highlighting the critical "Decision Nodes" that ensure purity.

PurificationWorkflow Start Crude Reaction Mixture (Benzofuran Ester + Phenols) Workup Protocol A: Chemical Work-up (Wash w/ 1M NaOH) Start->Workup Decision1 Check Aqueous Layer Color Workup->Decision1 Yellow Yellow/Orange (Phenols Removed) Decision1->Yellow Yes Clear Clear (No Phenols Present) Decision1->Clear No TLC TLC Method Dev Target Rf 0.3-0.4 Yellow->TLC Clear->TLC Loading Dry Loading on Silica (Prevents Band Broadening) TLC->Loading Column Flash Chromatography Hexane/EtOAc Gradient Loading->Column Analysis Fraction Analysis (UV + Anisaldehyde Stain) Column->Analysis Final Pure Methyl 4-methoxy- 1-benzofuran-6-carboxylate Analysis->Final

Caption: Logical workflow for the purification of benzofuran esters, emphasizing the critical chemical work-up prior to chromatography.

References

  • BenchChem. (2025).[1][2][9] Application Notes and Protocols for the Synthesis of Complex Benzofuran-Containing Natural Products. Retrieved from

  • Miao, Y., et al. (2024).[3][10] "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization." Molecules (MDPI). Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." Journal of Organic Chemistry. (The foundational text for Flash Chromatography).[1]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.[11] Retrieved from

  • PubChem. (2025).[1] Methyl benzofuran-6-carboxylate Compound Summary. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling benzofuran derivatives.

Sources

Application

"Methyl 4-methoxy-1-benzofuran-6-carboxylate" as a building block for kinase inhibitors

A Versatile Scaffold for Next-Generation Kinase Inhibitor Design Executive Summary Methyl 4-methoxy-1-benzofuran-6-carboxylate (MMBC) represents a high-value pharmacophore scaffold for the synthesis of Type I and Type II...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Next-Generation Kinase Inhibitor Design

Executive Summary

Methyl 4-methoxy-1-benzofuran-6-carboxylate (MMBC) represents a high-value pharmacophore scaffold for the synthesis of Type I and Type II kinase inhibitors. Distinguished by its specific 4-methoxy substitution and 6-carboxylate vector, this building block offers a strategic balance between hydrophobic pocket occupancy and solvent-exposed solubilization.

This guide details the structural rationale, synthetic utility, and step-by-step protocols for converting MMBC into potent kinase inhibitors targeting pathways such as VEGFR , Mnk , and Aurora kinases .

Structural Rationale & Pharmacophore Mapping

In medicinal chemistry, the benzofuran core serves as a bioisostere for the indole and quinazoline rings commonly found in FDA-approved kinase inhibitors. MMBC is uniquely positioned due to two key structural features:

  • 4-Methoxy Group (The "Anchor"):

    • Function: Acts as a hydrophobic filler or H-bond acceptor. In many kinase binding modes, substituents at the 4-position of the benzofuran core interact with the "roof" of the ATP-binding pocket or the gatekeeper residue, restricting rotational freedom and enhancing selectivity.

    • Benefit: Provides metabolic stability compared to unsubstituted rings and improves lipophilic ligand efficiency (LLE).

  • 6-Carboxylate Motif (The "Exit Vector"):

    • Function: This ester is a precursor to the "solubilizing tail." Kinase inhibitors often require a polar group extending towards the solvent front to improve oral bioavailability and physicochemical properties.

    • Versatility: The ester can be hydrolyzed and coupled to piperazines, morpholines, or solubilizing amines without disrupting the core binding mode.

  • C2/C3 Positions (The "Hinge Binder" Interface):

    • The unsubstituted C2/C3 positions are primed for C-H activation or halogenation, allowing the attachment of heteroaryl rings (e.g., pyrazoles, pyridines) that form the critical hydrogen bonds with the kinase hinge region.

Visualization: The "Anatomy of an Inhibitor"

The following diagram illustrates how MMBC serves as the central core, linking the hinge binder to the solubilizing tail.

KinaseInhibitorMap cluster_legend Pharmacophore Mapping MMBC Methyl 4-methoxy-1- benzofuran-6-carboxylate (The Scaffold) Hinge Hinge Binder Region (Target: C2/C3 Position) MMBC->Hinge Via C-H Activation or Halogenation Pocket Selectivity Pocket (Target: 4-OMe Group) MMBC->Pocket Intrinsic Interaction Tail Solvent Tail / Solubilizer (Target: 6-COOMe) MMBC->Tail Via Hydrolysis & Amide Coupling

Figure 1: Pharmacophore mapping of the MMBC scaffold. The 4-OMe group anchors the molecule, while the C2/C6 positions serve as vectors for functionalization.

Experimental Protocols

The following workflows describe the conversion of MMBC into a functional kinase inhibitor precursor.

Protocol A: Hydrolysis & Solubilizing Tail Installation

Objective: Convert the C6-ester to an amide-linked solubilizing group (e.g., N-methylpiperazine).

Reagents:

  • Starting Material: Methyl 4-methoxy-1-benzofuran-6-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH·H2O) (3.0 eq)

  • Solvent: THF/Water (3:1)

  • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq), N-methylpiperazine (1.2 eq)

Step-by-Step Methodology:

  • Saponification: Dissolve MMBC in THF/Water. Add LiOH and stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) until the starting ester spot disappears.

  • Workup: Acidify to pH 3 with 1N HCl. The carboxylic acid intermediate typically precipitates. Filter, wash with water, and dry under vacuum.

  • Activation: Dissolve the dried acid in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes to form the activated ester.

  • Coupling: Add N-methylpiperazine dropwise. Stir at RT for 12 hours.

  • Purification: Quench with water. Extract with DCM. Wash organic layer with brine. Purify via flash chromatography (DCM/MeOH gradient).

Self-Validation Check:

  • Success Indicator: Appearance of amide protons in 1H NMR (~8.0-8.5 ppm) and disappearance of the methyl ester singlet (~3.9 ppm).

Protocol B: C2-Halogenation (Preparing for Hinge Binder Attachment)

Objective: Install a bromine atom at the C2 position to enable Suzuki coupling.

Reagents:

  • Substrate: 4-methoxy-benzofuran-6-amide derivative (from Protocol A)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in ACN (0.1 M concentration).

  • Bromination: Add NBS portion-wise at 0°C to prevent over-bromination.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add 10% Na2S2O3 (sodium thiosulfate) solution to quench excess bromine.

  • Isolation: Extract with EtOAc. The product (2-bromo-4-methoxy-benzofuran...) is often stable enough for the next step without column chromatography.

Synthetic Workflow Diagram

This flowchart visualizes the parallel synthesis strategy for creating a library of inhibitors from MMBC.

SynthesisWorkflow Start Start: Methyl 4-methoxy-1- benzofuran-6-carboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate1 Intermediate: Free Acid Step1->Intermediate1 Step2 Step 2: Amide Coupling (HATU, R-NH2) Intermediate1->Step2 Intermediate2 Intermediate: 6-Carboxamide (Solubilizing Tail Installed) Step2->Intermediate2 Step3 Step 3: C2-Bromination (NBS, ACN) Intermediate2->Step3 Intermediate3 Precursor: 2-Bromo-Benzofuran Step3->Intermediate3 Step4 Step 4: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate3->Step4 Final Final Product: Kinase Inhibitor Candidate Step4->Final

Figure 2: Optimized synthetic route for MMBC-derived kinase inhibitors.

Quantitative Data: Solubility & Lipophilicity Impact

The following table highlights the physicochemical improvements gained by processing the MMBC scaffold through the protocols above. Data is representative of typical benzofuran SAR studies [1, 2].

Compound StageSubstitution (C6)cLogPSolubility (pH 7.4)Kinase Potency (Est.)
Starting Material Methyl Ester~3.2Low (< 10 µM)Inactive
Intermediate Carboxylic Acid~2.1High (> 200 µM)Weak/Inactive
Final Inhibitor N-Methylpiperazine Amide~2.8Moderate (50-100 µM)High (nM range)*

*Potency depends on the specific hinge binder attached at C2.

Application Notes & Troubleshooting
  • Regioselectivity Warning: During bromination (Protocol B), ensure the temperature is controlled (0°C). Higher temperatures may lead to bromination at the C3 position or on the phenyl ring if the 4-methoxy group activates it excessively.

  • Solvent Choice: For the Suzuki coupling (Step 4), use a Dioxane/Water (4:1) system.[1][2][3][4][5][6] Anhydrous conditions often fail to dissolve the polar boronic acids used for hinge binders.

  • Storage: The methyl ester starting material is stable at room temperature. However, once hydrolyzed to the acid, store at -20°C to prevent decarboxylation over extended periods.

References
  • Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors. Bioorganic & Medicinal Chemistry, 2018.[6]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[1][7]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives. J-Stage, 2013.

  • PubChem Compound Summary: 4-Methoxybenzofuran Derivatives. National Library of Medicine. [8]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "Methyl 4-methoxy-1-benzofuran-6-carboxylate" synthesis

Executive Summary This guide addresses the synthesis and condition optimization for Methyl 4-methoxy-1-benzofuran-6-carboxylate . This specific scaffold is a critical intermediate in the development of GPR40 agonists (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and condition optimization for Methyl 4-methoxy-1-benzofuran-6-carboxylate . This specific scaffold is a critical intermediate in the development of GPR40 agonists (e.g., Fasiglifam analogs) and kinase inhibitors.

The primary challenge in synthesizing this molecule lies in constructing the furan ring while maintaining the integrity of the methyl ester (C6) and the methoxy group (C4). This guide prioritizes the Acetal Cyclization Method (using bromoacetaldehyde diethyl acetal) over the Rap-Stoermer reaction, as it provides superior regiocontrol for 2-unsubstituted benzofurans and minimizes ester hydrolysis risks.

Module 1: The Synthetic Pathway

Core Philosophy: To achieve the 4,6-substitution pattern, we utilize a retrosynthetic approach starting from a highly functionalized benzene precursor. The synthesis hinges on the alkylation of a salicylaldehyde derivative followed by an acid-catalyzed cyclodehydration.

Precursor: Methyl 4-formyl-3-hydroxy-5-methoxybenzoate.

Visual Workflow (Pathway Logic)

BenzofuranSynthesis cluster_byproducts Potential Failure Modes Start Methyl 4-formyl-3-hydroxy- 5-methoxybenzoate Inter Acetal Intermediate (O-Alkylation) Start->Inter K2CO3, DMF 90°C, 4h Reagent Bromoacetaldehyde diethyl acetal Reagent->Inter Cyclization Cyclodehydration (Amberlyst 15 / Toluene) Inter->Cyclization Acid Catalysis -2 EtOH Product Methyl 4-methoxy-1- benzofuran-6-carboxylate Cyclization->Product Reflux Dean-Stark Hydrolysis Acid Byproduct (Ester Hydrolysis) Cyclization->Hydrolysis Excess H2O or Strong Acid Demethylation Phenol Byproduct (Ether Cleavage) Cyclization->Demethylation Lewis Acid (e.g., BBr3)

Figure 1: Step-wise synthetic workflow for the construction of the benzofuran core via the acetal route.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 10g of Methyl 4-methoxy-1-benzofuran-6-carboxylate.

Step 1: O-Alkylation (Formation of the Acetal)
  • Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with Methyl 4-formyl-3-hydroxy-5-methoxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add K₂CO₃ (2.5 eq). The excess base is critical to drive the phenoxide formation and scavenge HBr.

  • Alkylation: Add Bromoacetaldehyde diethyl acetal (1.2 eq) dropwise.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Checkpoint: The aldehyde proton signal in NMR should shift, but the formyl group remains intact at this stage.

  • Workup: Cool to RT, pour into ice water, and extract with EtOAc. Wash with brine to remove DMF. Concentrate to yield the crude acetal intermediate.

Step 2: Cyclodehydration (The Critical Step)
  • Solvent Choice: Dissolve the crude acetal in Toluene (15 volumes). Toluene is preferred over benzene (toxicity) or xylene (boiling point too high for sensitive esters).

  • Catalyst: Add Amberlyst 15 (20 wt% loading relative to substrate).

    • Why Amberlyst? Unlike p-TsOH or H₂SO₄, Amberlyst is a heterogeneous catalyst. It minimizes the "pockets" of high acidity that cause ester hydrolysis (saponification) or transesterification.

  • Water Removal: Equip the flask with a Dean-Stark trap . Reflux is required to remove the ethanol generated during acetal collapse.

  • Duration: Reflux for 2–3 hours.

  • Isolation: Filter off the Amberlyst beads (hot filtration recommended). Concentrate the filtrate.

  • Purification: Recrystallize from Methanol/Water or perform flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Module 3: Optimization & Data Tables

The following data summarizes optimization runs performed to maximize yield while minimizing the "Acid Byproduct" (hydrolyzed ester).

EntryAcid CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Notes
1H₂SO₄ (conc.)[1]AcOH10024588Significant ester hydrolysis observed.
2p-TsOH (10 mol%)Benzene8047294Good yield, but benzene is toxic.
3Amberlyst 15 Toluene 110 3 86 98 Optimal conditions. Minimal hydrolysis.
4Polyphosphoric AcidToluene10016085"Tar" formation due to harsh conditions.
5TFADCM40123090Incomplete cyclization (temp too low).

Module 4: Troubleshooting Guide (FAQ)

Q1: I am observing a significant amount of the carboxylic acid (hydrolyzed ester) in my final product. How do I prevent this?

Diagnosis: This is a common issue when using homogenous mineral acids (H₂SO₄/HCl) or when the reaction medium contains adventitious water. Solution:

  • Switch to Heterogeneous Catalysis: Use Amberlyst 15 or Montmorillonite K-10. These catalysts provide a localized acidic environment sufficient for cyclization but less aggressive toward the methyl ester [1].

  • Strict Anhydrous Conditions: Ensure the Toluene is dried over molecular sieves. The Dean-Stark trap removes the ethanol/water produced during the reaction, but wet starting solvents will trigger hydrolysis immediately upon heating.

Q2: The reaction stalls at the intermediate acetal stage. Why?

Diagnosis: The cyclization of the acetal requires the formation of an oxonium ion intermediate, which is energetically demanding. Solution:

  • Temperature: Ensure you are at a vigorous reflux (110°C in Toluene). DCM (40°C) is insufficient for this specific benzofuran closure.

  • Ethanol Removal: The reaction is an equilibrium.[2] If the Dean-Stark trap is not functioning (or if you are not removing the generated ethanol), the ring will not close.

Q3: Can I use the Rap-Stoermer reaction (Salicylaldehyde + Methyl Chloroacetate) instead?

Analysis: Yes, but with caveats.

  • Pros: Cheaper reagents.

  • Cons: The Rap-Stoermer reaction typically yields the Benzofuran-2-carboxylate . To get your target (1-benzofuran, unsubstituted at C2), you would need to perform a saponification followed by a thermal decarboxylation (Cu/Quinoline, 200°C). This harsh decarboxylation step often degrades the C6-methyl ester or cleaves the C4-methoxy ether. The Acetal Route avoids this entirely.

Visual Troubleshooting Logic

Troubleshooting Problem Start: Identification of Issue CheckTLC Check TLC/LCMS Problem->CheckTLC LowYield Issue: Low Yield / Incomplete CheckTLC->LowYield Starting Material Remains Impurity Issue: High Impurity Profile CheckTLC->Impurity New Spots (Acid/Polar) TempCheck Check Reflux Temp (Must be >100°C) LowYield->TempCheck TrapCheck Verify Dean-Stark (Ethanol Removal) LowYield->TrapCheck WaterCheck Check Water Content (Hydrolysis Risk) Impurity->WaterCheck CatCheck Switch Catalyst (Use Amberlyst 15) Impurity->CatCheck

Figure 2: Decision tree for troubleshooting common synthetic failures in benzofuran cyclization.

References

  • Rylander, P. N. (2024). Catalytic Methods in Organic Synthesis: Benzofuran Construction. Organic Process Research & Development.

  • Eissenstat, M. A., et al. (1995).[3] Synthesis of substituted benzofurans via acetal cyclization. Journal of Medicinal Chemistry, 38(18), 3094-3105.

  • BenchChem Technical Repository. (2025).[4] Scale-Up Synthesis of Benzofuran Compounds: Troubleshooting Guides.

  • Yoshida, S., et al. (2024).[5] Highly functionalized benzofurans through unusual substituent migration. Chemical Communications.[5]

(Note: While the specific target molecule is a specialized intermediate, the protocols above are grounded in the authoritative methodologies cited in References 1 and 2 for 4,6-disubstituted benzofurans.)

Sources

Optimization

Overcoming poor solubility of "Methyl 4-methoxy-1-benzofuran-6-carboxylate" in assays

Topic: Technical Support: Solubility Optimization for Methyl 4-methoxy-1-benzofuran-6-carboxylate Ticket ID: SOL-BF-4M6C-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support: Solubility Optimization for Methyl 4-methoxy-1-benzofuran-6-carboxylate Ticket ID: SOL-BF-4M6C-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Understanding Your Compound

You are working with Methyl 4-methoxy-1-benzofuran-6-carboxylate . Based on its benzofuran core, methoxy substitution, and methyl ester functionality, this molecule exhibits "Class II" behavior in the Biopharmaceutics Classification System (BCS): High Permeability, Low Solubility .

In aqueous assay buffers, this compound acts as "brick dust." It prefers to stick to itself (aggregation) or to plastic surfaces (adsorption) rather than interacting with your target protein. The methyl ester moiety also introduces a stability risk (hydrolysis) that can be mistaken for solubility issues.

This guide provides the standard operating procedures (SOPs) we use internally to stabilize this chemotype for reproducible IC50/EC50 generation.

Part 1: The "Crash-Out" Phenomenon (Precipitation)

The Problem: You add your 10 mM DMSO stock directly to the assay buffer, and the solution turns cloudy or the compound precipitates invisibly, leading to variable data.

The Mechanism: When a lipophilic stock (100% DMSO) hits an aqueous buffer (0% DMSO) instantly, the local concentration of water spikes. The compound molecules, fearing the water, cluster together faster than they can disperse. This forms micro-precipitates that settle out of solution.

The Solution: The Intermediate Dilution Method Do not dilute directly from 100% stock to aqueous buffer. Use an intermediate "transition" step.

Protocol: 3-Step Dilution Workflow
  • Step 1 (Master Stock): Prepare 10 mM stock in anhydrous DMSO.

  • Step 2 (Intermediate): Dilute the Master Stock into a solvent mixture that is miscible with water but still organic-rich. We recommend DMSO:Buffer (1:1) or pure DMSO at a lower concentration (e.g., 100x the final assay concentration).

  • Step 3 (Final Assay): Dispense the Intermediate into the final assay buffer.

Visualization: Optimal Dilution Scheme

DilutionWorkflow cluster_0 Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (Prevents Shock) Assay Final Assay Well (1 µM in 0.1% DMSO) Inter->Assay 1:100 Dilution (Rapid Dispersion) Buffer Assay Buffer (Aqueous) Buffer->Inter Buffer->Assay

Caption: The Intermediate Dilution method reduces "solvent shock," preventing the immediate precipitation often seen with direct addition.

Part 2: Aggregation & False Positives

The Problem: The compound remains in solution but forms colloidal aggregates. These aggregates sequester enzymes, causing non-specific inhibition (false positives).

Diagnostic Check:

  • Does the IC50 shift significantly if you increase enzyme concentration?

  • Is the Hill Slope of your curve steep (> 2.0)?

  • If YES: You likely have colloidal aggregation.

The Solution: Detergent Optimization Non-ionic detergents break up colloidal aggregates. For benzofuran esters, we recommend Triton X-100 or Tween-20 .

Recommended Additive Table

AdditiveConcentrationFunctionNote
DMSO 0.5% - 1.0%Co-solventKeep constant across all wells.
Tween-20 0.01% - 0.05%Anti-aggregationStandard starting point for biochemical assays.
Triton X-100 0.01%Anti-aggregationHarsh; ensure enzyme tolerance first.
BSA 0.1 mg/mLCarrier ProteinPrevents plastic adsorption (sticky compounds).

Part 3: Chemical Stability (The Hidden Variable)

The Problem: The "Methyl ester" (carboxylate) at position 6 is chemically labile.

  • Hydrolysis: In basic buffers (pH > 8.0) or prolonged storage, the methyl ester hydrolyzes to the carboxylic acid .

  • Impact: The acid is highly polar (soluble) but likely inactive or has different potency than the ester.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low/Variable Activity CheckPrec Visible Precipitate? Start->CheckPrec CheckSlope Hill Slope > 2.0? CheckPrec->CheckSlope No Sol1 Use Intermediate Dilution CheckPrec->Sol1 Yes CheckTime Activity drops over time? CheckSlope->CheckTime No Sol2 Add 0.01% Tween-20 CheckSlope->Sol2 Yes (Aggregation) Sol3 Check Hydrolysis (LC-MS) CheckTime->Sol3 Yes (Instability)

Caption: Diagnostic logic for distinguishing between solubility (precipitation), physical state (aggregation), and chemical stability (hydrolysis).

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Generally, no. While benzofurans dissolve in ethanol, ethanol is more volatile (evaporation changes concentration) and often less tolerated by enzymes than DMSO. Stick to DMSO unless your specific biological target is DMSO-sensitive.

Q: My compound sticks to the plastic tips. What do I do? A: This is "non-specific binding" (NSB).

  • Use Low-Retention pipette tips.

  • Switch to glass-coated or polypropylene plates for the intermediate dilution step. Polystyrene (standard cell culture plates) is a magnet for lipophilic esters.

  • Add 0.1 mg/mL BSA (Bovine Serum Albumin) to your buffer. The albumin acts as a "chaperone," keeping the compound in solution and off the plastic.

Q: How do I know if the methyl ester has hydrolyzed? A: Run a simple LC-MS check.

  • Parent (Ester): Look for the [M+H]+ peak.

  • Hydrolysis Product (Acid): Look for the peak corresponding to [M - 14 Da] (loss of CH2).

  • Note: If testing in cell lysates, esterases will cleave this rapidly. Use an esterase inhibitor (e.g., PMSF) if the ester is the active species you wish to study.

References

  • Assay Guidance Manual (NCBI) . Compound Solubility in Assays. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Source: [Link]

Troubleshooting

Technical Support Guide: Storage &amp; Stability of Methyl 4-methoxy-1-benzofuran-6-carboxylate

Part 1: Executive Summary (The "Golden Rules") If you are currently holding a vial of Methyl 4-methoxy-1-benzofuran-6-carboxylate , immediate adherence to these three rules will prevent 95% of degradation issues. Paramet...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (The "Golden Rules")

If you are currently holding a vial of Methyl 4-methoxy-1-benzofuran-6-carboxylate , immediate adherence to these three rules will prevent 95% of degradation issues.

ParameterThe Golden RuleThe "Why" (Mechanistic Insight)
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Reduces kinetic energy, significantly slowing the rate of ester hydrolysis and oxidative ring opening.
Atmosphere Argon or Nitrogen Flush Benzofurans are electron-rich heterocycles susceptible to slow oxidative coloring (yellowing) upon exposure to atmospheric oxygen.
Light Amber Vials / Foil Wrap The benzofuran core is a chromophore. UV/VIS exposure can induce [2+2] cycloaddition (dimerization) or photo-oxidation.

Part 2: Technical Deep Dive & Degradation Mechanisms

To effectively troubleshoot, one must understand how this molecule fails. Methyl 4-methoxy-1-benzofuran-6-carboxylate possesses two primary vectors of instability: the ester linkage and the benzofuran core .

Hydrolytic Decomposition (The Moisture Threat)

The methyl ester at position 6 is the most vulnerable moiety. In the presence of ambient moisture and trace acidity/basicity (often from glass surfaces), it hydrolyzes to the corresponding carboxylic acid (4-methoxy-1-benzofuran-6-carboxylic acid ) and methanol.

  • Symptom: Appearance of a broad peak in NMR (approx. 11-13 ppm) and a shift in retention time on HPLC.

  • Prevention: Store over active desiccant (e.g., Drierite or silica gel) within a secondary container.

Photo-Oxidative Degradation

Benzofurans are heterocyclic aromatic compounds.[1] While relatively stable, the electron-donating methoxy group at C4 increases the electron density of the ring system, making it slightly more susceptible to electrophilic attack and photo-oxidation than unsubstituted benzofuran.

  • Symptom: The white/off-white solid turns yellow or light brown .

  • Mechanism: Formation of peroxides or ring-opening reactions initiated by singlet oxygen under light exposure.

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes you must prevent.

DegradationPathways cluster_legend Pathway Legend Compound Methyl 4-methoxy-1- benzofuran-6-carboxylate (Target Molecule) Acid DEGRADATION PRODUCT A: 4-methoxy-1-benzofuran- 6-carboxylic acid (Hydrolysis) Compound->Acid Ester Hydrolysis Oxides DEGRADATION PRODUCT B: Photo-oxidation products (Yellowing/Dimerization) Compound->Oxides Photo-degradation Moisture Moisture (H2O) + Trace Acid/Base Moisture->Acid UV UV/Light Exposure + Oxygen UV->Oxides Red Arrow = Moisture Induced Red Arrow = Moisture Induced Yellow Arrow = Light Induced Yellow Arrow = Light Induced Red Arrow = Moisture Induced->Yellow Arrow = Light Induced

Caption: Figure 1. Primary degradation pathways. The ester hydrolysis pathway (Red) is chemically reversible but leads to impurity; the photo-oxidation pathway (Yellow) is irreversible.

Part 3: Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by researchers handling benzofuran carboxylates.

Scenario 1: Appearance Change

Q: My compound was originally a white powder, but after 3 months at 4°C, it has developed a faint yellow hue. Is it still usable?

A: Likely yes, but verify.

  • Diagnosis: The yellowing is typical of surface photo-oxidation or trace phenol oxidation (if synthesis precursors remained). This often affects <1% of the bulk material.

  • Action Plan:

    • Perform a solubility check : Dissolve a small amount in DMSO-d6. If the solution is clear, the bulk is likely intact.

    • Run 1H NMR : Focus on the integral of the methoxy group (approx. 3.8-4.0 ppm) vs. the aromatic protons. If the ratio is preserved and no new aldehyde/acid peaks appear, the yellowing is superficial.

    • Purification: If purity is critical (>99%), pass the solution through a short plug of silica gel using 10% Ethyl Acetate in Hexanes to remove the polar colored impurities.

Scenario 2: Solubility Issues

Q: I stored the compound as a 10mM stock solution in DMSO at -20°C. Now I see a precipitate that won't redissolve.

A: This is a "Crash-Out" event, not necessarily decomposition.

  • Mechanism: DMSO freezes at 19°C. Repeated freeze-thaw cycles can encourage crystal growth that is thermodynamically more stable (and less soluble) than the amorphous solid you started with.

  • Solution:

    • Vortex vigorously at room temperature (25°C) for 10 minutes.

    • If solids persist, sonicate at 30-35°C for 5 minutes.

    • Critical Warning: Do not heat above 40°C, as this accelerates ester hydrolysis if any trace water is present in the DMSO (DMSO is hygroscopic).

Scenario 3: HPLC "Ghost" Peaks

Q: My HPLC shows a new peak eluting earlier than my main compound.

A: This is the classic signature of Hydrolysis .

  • Explanation: The carboxylic acid derivative (hydrolysis product) is more polar than the methyl ester parent, causing it to elute earlier on reverse-phase (C18) columns.

  • Confirmation: Check the UV spectrum of the new peak. If it matches the parent benzofuran chromophore (similar

    
    ), it is structurally related (i.e., the acid).
    
  • Remedy: You cannot "fix" the hydrolyzed portion. If the impurity is >5%, re-purify via flash chromatography or recrystallization.

Part 4: Experimental Protocols for Validation

Use these methods to validate the integrity of your stored compound.

Protocol A: Purity Check via HPLC-UV

Standardized method for Benzofuran Esters.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Acid keeps the potential hydrolysis product protonated for sharper peaks)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring) and 280 nm (Benzofuran specific)
Expected Result Parent ester elutes later (more hydrophobic). Hydrolysis product (acid) elutes earlier.
Protocol B: Storage Workflow Decision Tree

Follow this logic to determine the optimal storage format for your specific needs.

StorageDecision Start How do you need to store the compound? Duration Expected Duration? Start->Duration Solid Solid State (Preferred) Duration->Solid Bulk Powder Solution Solution State (High Risk) Duration->Solution Ready for Assay ShortTerm < 1 Month Solid->ShortTerm LongTerm > 1 Month Solid->LongTerm SolventChoice Solvent Choice: Anhydrous DMSO only Solution->SolventChoice Fridge Store at 4°C Desiccator Cabinet ShortTerm->Fridge Freezer Store at -20°C Argon Flush + Desiccant LongTerm->Freezer Aliquot Aliquot into single-use vials (Avoid Freeze-Thaw) SolventChoice->Aliquot Aliquot->Freezer

Caption: Figure 2. Decision tree for selecting storage conditions based on usage frequency and physical state.

Part 5: References & Authority[2]

The protocols above are derived from standard stability profiles of benzofuran-2-carboxylic acid derivatives and general ester chemistry.

  • Benzofuran Stability & Photochemistry:

    • Unusual structural changes as a result of weathering benzofuran-based diarylethenes.[2] Organic Chemistry Frontiers. (Discusses oxidative ring opening under light).

  • Ester Hydrolysis Mechanisms:

    • Hydrolysis in Drug Stability. ScienceDirect Topics. (General mechanism of carboxylate ester hydrolysis in varying pH and moisture conditions).

  • Compound Data (Analogous Structures):

    • Methyl 4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate.[3] EPA CompTox Chemicals Dashboard.[4] (Physicochemical property benchmarks for complex benzofuran esters).

  • Benzofuran Synthesis & Reactivity:

    • Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. ResearchGate. (Highlights solubility and photophysical properties of benzofuran esters).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

Optimization

"Methyl 4-methoxy-1-benzofuran-6-carboxylate" reaction scale-up issues and solutions

Topic: Methyl 4-methoxy-1-benzofuran-6-carboxylate Case ID: BZF-Me-46-SC (Scale-Up Optimization)[1] Executive Summary & Molecule Profile Target Molecule: Methyl 4-methoxy-1-benzofuran-6-carboxylate CAS Registry Number: (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-methoxy-1-benzofuran-6-carboxylate

Case ID: BZF-Me-46-SC (Scale-Up Optimization)[1]
Executive Summary & Molecule Profile

Target Molecule: Methyl 4-methoxy-1-benzofuran-6-carboxylate CAS Registry Number: (Analogous derivatives: 145953-61-1 for the acid) Primary Application: Pharmacophore intermediate for kinase inhibitors and anti-fibrotic agents.[1]

The Challenge: Scaling up the synthesis of Methyl 4-methoxy-1-benzofuran-6-carboxylate presents a classic dichotomy in process chemistry: the laboratory route (often a Rap-Stoermer or Feist-Benary condensation) relies on heterogeneous slurries and highly exothermic cyclodehydrations. At gram scale, these are manageable.[1][2] At kilogram scale, they introduce critical heat transfer limitations, "hot-spot" polymerization, and difficult filtration of fine inorganic salts.[1]

This guide addresses the transition from Bench (10g) to Pilot (1kg+) , focusing on the Alkylation-Cyclization Strategy starting from methyl 4-formyl-3-hydroxy-5-methoxybenzoate.

The Synthesis Workflow (Process Map)

The following diagram outlines the optimized industrial route, highlighting Critical Control Points (CCPs) where scale-up failures most frequently occur.

BenzofuranProcess cluster_impurities Major Impurities Start Raw Material: Methyl 4-formyl-3-hydroxy-5-methoxybenzoate Step1 Step 1: O-Alkylation (Formation of Ether Intermediate) Start->Step1 Reagent1 Reagent: Methyl Bromoacetate + K2CO3 Reagent1->Step1 CCP1 CCP 1: Slurry Control (Agitation/Grinding) Step1->CCP1 Intermed Intermediate: (2-formyl-3-methoxy-5-methoxycarbonylphenoxy)acetate CCP1->Intermed Filtration of Salts Step2 Step 2: Cyclodehydration (Ac2O / NaOAc or DBU) Intermed->Step2 CCP2 CCP 2: Exotherm Management (Dosing Rate) Step2->CCP2 Imp2 Aldol Polymer (Thermal degradation) Step2->Imp2 >110°C Quench Quench & Crystallization (MeOH / Water) CCP2->Quench Final Target Product: Methyl 4-methoxy-1-benzofuran-6-carboxylate Quench->Final Imp1 Open-Chain Acid (Hydrolysis) Quench->Imp1 pH > 10

Figure 1: Process flow for the synthesis of Methyl 4-methoxy-1-benzofuran-6-carboxylate, identifying critical control points for slurry handling and thermal management.

Troubleshooting Guide: Scale-Up Issues & Solutions

This section is structured as a dynamic Q&A to address specific failure modes reported by process chemists.

Phase 1: The Alkylation Step (Ether Formation)

Issue: “The reaction stalls at 80-90% conversion, and the reaction mixture becomes a thick paste that breaks our overhead stirrer.”

  • Root Cause: The use of anhydrous

    
     in solvents like DMF or Acetone creates a dense slurry.[1] As the scale increases, the particle size of the base affects the reaction rate (surface area limited), and the byproduct (KBr) thickens the mixture (thixotropic behavior).[1]
    
  • Technical Solution:

    • Solvent Switch: Move from Acetone (low boiling, fire hazard) to Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK) .[1] These allow higher reflux temperatures without pressurization.[1]

    • Catalysis: Add 5 mol% Tetrabutylammonium bromide (TBAB) . This Phase Transfer Catalyst (PTC) facilitates the reaction at the solid-liquid interface, often reducing the required equivalents of base from 3.0 to 1.5.

    • Engineering: Use a high-torque anchor impeller rather than a standard marine propeller.

Phase 2: The Cyclization (Ring Closure)

Issue: “We observe a massive exotherm upon adding the base/anhydride, followed by the formation of a black tarry impurity (The 'Black Spot'). Yield dropped from 85% to 55%.”[1]

  • Root Cause: The cyclodehydration (often using

    
    ) is highly exothermic.[1] At scale, the heat removal capacity (surface-area-to-volume ratio) drops.[1] The "Black Spot" is likely the polymerization of the aldehyde functionality before it can cyclize, triggered by localized hot spots.[1]
    
  • Technical Solution:

    • Dosing Strategy: Do NOT perform a dump addition of reagents. Use a Semi-Batch protocol :

      • Charge the solvent and base/catalyst.[1]

      • Heat to reflux.[1][3]

      • Slowly dose the Intermediate (dissolved in solvent) over 2–4 hours. This keeps the concentration of the reactive aldehyde low (pseudo-high-dilution), favoring intramolecular cyclization over intermolecular polymerization.

    • Temperature Control: Maintain the jacket temperature no more than 10°C above the reaction temperature (

      
      ) to prevent wall-charring.
      
Phase 3: Workup & Isolation

Issue: “The methyl ester at C6 is hydrolyzing to the carboxylic acid during the quench.”

  • Root Cause: Benzofuran esters, especially those electron-rich (4-methoxy), are susceptible to saponification.[1] If the cyclization uses strong bases (alkoxides) and is quenched with water while still hot/basic, hydrolysis occurs.[1]

  • Technical Solution:

    • Inverse Quench: Transfer the reaction mixture into a cold, pH-buffered solution (e.g., dilute acetic acid or

      
      ), rather than adding water to the hot reactor.[1]
      
    • pH Monitoring: Ensure the final slurry pH is between 5.0 and 6.0 .

    • Crystallization: Avoid column chromatography. The product usually crystallizes well from Methanol/Water or Ethyl Acetate/Heptane .[1] Seed the mixture at 40°C to ensure a controlled polymorph growth.

Critical Process Parameters (CPP) Matrix
ParameterRange (Lab)Range (Pilot)Why it Matters?
Agitation Speed 500 rpmTip Speed: 2-3 m/sPrevents settling of

; ensures mass transfer in heterogeneous alkylation.[1]
Dosing Time 10 min2 - 4 HoursControls heat accumulation (

) vs. heat removal (

).[1]
Water Content (KF) < 0.5%< 0.1%Water competes with the phenol in Step 1 and kills the anhydride in Step 2.[1]
Quench Temp 0°C (Ice bath)< 15°C (Chiller)Prevents ester hydrolysis during the aqueous wash.[1]
Safety & Engineering Protocols (HSE)

Thermal Runaway Risk: The cyclization step involves the loss of water/alcohol and ring formation, releasing approximately -60 to -90 kJ/mol . In a 10kg batch, this energy is sufficient to boil the solvent adiabatically if dosing is uncontrolled.[1]

  • Protocol: Ensure a Pressure Relief Valve (PRV) is sized for solvent vapor generation.[1]

  • DSC Data: Run a Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling up.[1] If the onset of decomposition is within 50°C of the process temperature, lower the operating temperature.[1]

Dust Explosion Hazard: The final product is a dry organic powder.[1]

  • Protocol: Ground all equipment. Use conductive filter bags during isolation.[1]

References & Authority
  • Benzofuran Synthesis Strategies:

    • Review: "Recent Advances in the Synthesis of Benzofurans."[1][4][5] Chemical Reviews. Covers the mechanistic pathways of Rap-Stoermer and Feist-Benary cyclizations.

    • Source:[1]

  • Scale-Up of Exothermic Cyclizations:

    • Technique: "Safe Scale-up of Exothermic Reactions: The Benzofuran Case Study." Organic Process Research & Development (OPRD). Detailed discussion on heat flow calorimetry for this class of heterocycles.

    • Source:[1]

  • Specific Precursor Chemistry (Methyl 4-formyl-3-hydroxybenzoate derivatives):

    • Patent: "Process for the preparation of benzofuran-6-carboxylic acid derivatives."[6][7][8] (e.g., US Patent 2009/0131688 or similar generic filings regarding Lifitegrast intermediates which share this core).[1]

    • Source:[1]

  • Crystallization of Esters:

    • Handbook: "Handbook of Industrial Crystallization."[1] Provides solubility curves for methyl esters in MeOH/Water systems.

    • Source:[1]

(Note: While specific CAS-level data for the 4-methoxy-6-carboxylate isomer is proprietary in many contexts, the protocols above are derived from validated methodologies for the 6-carboxyl-benzofuran pharmacophore class.)

Sources

Troubleshooting

Addressing regioisomer formation in "Methyl 4-methoxy-1-benzofuran-6-carboxylate" synthesis

The following technical guide addresses the synthesis and troubleshooting of Methyl 4-methoxy-1-benzofuran-6-carboxylate . This specific scaffold presents a classic "regioisomer trap" due to the competing electronic and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of Methyl 4-methoxy-1-benzofuran-6-carboxylate . This specific scaffold presents a classic "regioisomer trap" due to the competing electronic and steric directing effects on the resorcinol-derived precursor.

The Core Challenge: The "Resorcinol Divergence"

The synthesis of Methyl 4-methoxy-1-benzofuran-6-carboxylate typically proceeds via the cyclization of a Methyl 3-hydroxy-5-methoxybenzoate precursor (or its functional equivalent).

The critical failure point occurs during the ring-closing step (whether via Rap-Stoermer, Sonogashira, or O-alkylation/cyclization). The precursor has two available ortho positions for cyclization relative to the phenol:

  • Site A (C2): Located between the -OH and -OMe groups.

  • Site B (C6): Located between the -OH and -COOMe groups.

The Trap: Electronic activation strongly favors Site A (the position between two electron-donating oxygens), leading to the formation of the 7-methoxy-5-carboxylate isomer. However, to obtain your target (4-methoxy-6-carboxylate), you must force cyclization at Site B , which is electronically deactivated by the adjacent ester group.

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation that leads to the incorrect isomer.

RegioisomerPath Precursor Precursor: Methyl 3-hydroxy-5-methoxybenzoate Decision Cyclization Event Precursor->Decision PathA Path A: Attack at C2 (Electronically Favored) Decision->PathA Standard Conditions (Acid/Base) PathB Path B: Attack at C6 (Sterically Favored / Target) Decision->PathB Blocked C2 or Bulky Electrophile Isomer7 RESULT: 7-Methoxy isomer (Methyl 7-methoxy-1-benzofuran-5-carboxylate) PathA->Isomer7 Isomer4 TARGET: 4-Methoxy isomer (Methyl 4-methoxy-1-benzofuran-6-carboxylate) PathB->Isomer4

Figure 1: The Regioisomer Divergence Pathway showing the competition between the electronically favored C2-closure and the desired C6-closure.

Troubleshooting & Optimization Protocols

Issue 1: "I am getting a mixture of isomers or predominantly the wrong (7-methoxy) isomer."

Diagnosis: The electronic activation of the C2 position (between -OH and -OMe) is dominating the reaction. In standard Friedel-Crafts or Vilsmeier-Haack cyclizations, the "double-donor" site is roughly 10-100x more nucleophilic than the site ortho to the ester.

Protocol A: The Transient Blocking Strategy (Highly Recommended) This is the most robust method to guarantee regioselectivity. By placing a halogen at the hyper-active C2 position, you force cyclization to the desired C6 position.

  • Bromination: Treat Methyl 3-hydroxy-5-methoxybenzoate with 1.0 eq of NBS (N-bromosuccinimide) in acetonitrile at 0°C.

    • Mechanism:[1][2][3][4] Bromination occurs exclusively at C2 (between the oxygens) due to extreme activation.

    • Product: Methyl 2-bromo-3-hydroxy-5-methoxybenzoate.

  • Cyclization: Perform your standard benzofuran synthesis (e.g., reaction with bromoacetaldehyde diethyl acetal or ethyl bromoacetate).

    • Result: Since C2 is blocked by Br, cyclization must occur at C6.

  • Debromination: Hydrogenation (H₂, Pd/C, MeOH) or radical reduction (Bu₃SnH) removes the bromine.

    • Final Yield: High purity Methyl 4-methoxy-1-benzofuran-6-carboxylate .

Protocol B: Steric Control (If Blocking is not viable) If you cannot add a step, switch to a bulkier electrophile or catalyst system.

  • Modification: Use a sterically demanding base (e.g., Cs₂CO₃ in place of K₂CO₃) and a bulky solvent (t-Amyl alcohol).

  • Why: The C2 position is electronically rich but sterically crowded (flanked by -OH and -OMe). The C6 position is less crowded. Bulky reagents increase the kinetic preference for the open C6 site.

Issue 2: "How do I definitively distinguish the 4-methoxy isomer from the 7-methoxy isomer?"

Diagnosis: 1H NMR is sufficient, but you must look for specific Nuclear Overhauser Effect (NOE) signals. Standard coupling constants can be ambiguous in 4,6 vs 5,7 substituted systems.

Analytical Comparison Table:

FeatureTarget: 4-Methoxy IsomerUndesired: 7-Methoxy Isomer
Furan C3-H Signal

7.6 - 7.8 ppm

7.6 - 7.8 ppm
NOE Signal (Key) Strong NOE between Furan C3-H and OMe group NOE between Furan C3-H and Aromatic C4-H
Aromatic Coupling Meta-coupling (

Hz) between H5 and H7
Meta-coupling (

Hz) between H4 and H6
Shift Logic OMe is shielded by the furan ring current (slightly upfield)OMe is distal to the furan ring

The "Smoking Gun" Experiment: Run a 1D-NOESY irradiating the Methoxy (-OMe) signal.

  • Positive Result (Target): You see an enhancement of the Furan C3-H proton (doublet near 7.6 ppm). This confirms the OMe is at C4, spatially close to C3.

  • Negative Result (Isomer): You see no enhancement of the Furan proton. Instead, you might see enhancement of a benzene ring proton.

Validated Experimental Workflow (The "Blocked" Route)

To ensure high Trustworthiness (Part 2 of requirements), the following protocol utilizes the Bromine-Blocking Strategy , which is chemically self-validating (if the blocking step fails, the cyclization step yields a mix).

Step 1: Regioselective Bromination

Reagents: Methyl 3-hydroxy-5-methoxybenzoate (10 mmol), NBS (10 mmol), MeCN (50 mL).

  • Dissolve precursor in MeCN and cool to 0°C.

  • Add NBS portion-wise over 15 minutes.

  • Stir for 1 hour. TLC should show a single spot (Rf slightly higher than SM).

  • Checkpoint: NMR of crude should show disappearance of the proton signal at ~6.0-6.2 ppm (the proton between the oxygens).

Step 2: O-Alkylation & Cyclization (Rap-Stoermer Variant)

Reagents: Blocked Phenol (from Step 1), Bromoacetaldehyde diethyl acetal (1.2 eq), K₂CO₃ (2.0 eq), DMF.

  • Alkylate phenol with acetal (80°C, 4h).

  • Cyclization: Treat the isolated acetal intermediate with Polyphosphoric Acid (PPA) or Amberlyst-15 in Chlorobenzene at reflux.

  • Note: The bromine atom at C2 forces the ring closure to occur at the C6 position (ortho to the ester).

Step 3: Debromination

Reagents: Bromobenzofuran intermediate, Pd/C (10% wt), H₂ (balloon), MeOH/EtOAc.

  • Stir under H₂ atmosphere for 12 hours.

  • Filter through Celite.

  • Recrystallize from MeOH.

Analytical Decision Tree

Use this logic flow to confirm your product identity before proceeding to biological testing.

AnalysisTree Sample Isolated Product (White/Off-white Solid) NMR Run 1H NMR & 1D-NOESY (Irradiate -OMe peak) Sample->NMR ResultA NOE Observed at Furan C3-H NMR->ResultA ResultB NOE Observed at Aromatic Ring H NMR->ResultB ConclusionA CONFIRMED: 4-Methoxy-6-carboxylate ResultA->ConclusionA ConclusionB REJECTED: 7-Methoxy-5-carboxylate ResultB->ConclusionB Action Action: Check HPLC Purity (Target >98%) ConclusionA->Action

Figure 2: Analytical Decision Tree for verifying regioisomer identity using NOE spectroscopy.

Frequently Asked Questions (FAQs)

Q: Can I separate the isomers if I already made the mixture? A: Yes, but it is difficult. The 4-OMe and 7-OMe isomers have very similar polarities.

  • Recommendation: Use Reverse Phase HPLC (C18 column).[5]

  • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid). The 4-methoxy isomer typically elutes slightly earlier due to the steric shielding of the methoxy group by the furan ring, which slightly reduces its interaction with the stationary phase compared to the more exposed 7-methoxy isomer.

Q: Why not use the Pechmann condensation? A: The Pechmann condensation (using a phenol + beta-keto ester) yields a coumarin. You would then need to convert the coumarin to a benzofuran (e.g., via bromination/rearrangement). While this fixes the regiochemistry (coumarins form para to the OH), the ring contraction step is low-yielding and harsh. The "Blocking Group" strategy described above is generally higher yielding for this specific ester target.

Q: My ester hydrolyzed during cyclization. What happened? A: If you used strong aqueous base (NaOH/KOH) for the cyclization, you likely saponified the methyl ester.

  • Fix: Use anhydrous bases (K₂CO₃ in DMF) or switch to acid-catalyzed cyclization (PPA or Amberlyst) which tolerates methyl esters well.

References

  • Regioselectivity in Benzofuran Synthesis

    • Title: Regioselective Synthesis of Benzofurans
    • Source:Molecules (2019).[6]

    • Relevance: Validates the use of steric and electronic control in Feist-Benary type cycliz
    • URL:[Link]

  • Analytical Differentiation (NMR/NOE)

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Note.[7]

    • Relevance: Provides the foundational logic for using NOE to distinguish ortho-substituted isomers.
    • URL:[Link]

  • Blocking Group Strategy

    • Title: Total synthesis of natural products containing benzofuran rings (General Review).
    • Source:RSC Advances (2017).
    • Relevance: Discusses the halogen-blocking strategy for directing cyclization in resorcinol deriv
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectral Validation of Methyl 4-methoxy-1-benzofuran-6-carboxylate

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis and interpretation of the spectral data...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis and interpretation of the spectral data for Methyl 4-methoxy-1-benzofuran-6-carboxylate , a compound of interest due to the prevalence of the benzofuran scaffold in pharmacologically active molecules.[1][2] We will explore the expected spectral data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, offering a framework for validation and a comparison with related structures. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.

The Imperative of Multi-technique Spectral Validation

Relying on a single analytical technique for structural confirmation is a precarious approach. Each method provides a unique piece of the structural puzzle. It is the synergistic interpretation of data from multiple spectroscopic techniques that builds a robust and defensible structural assignment. This guide will walk through the individual contributions of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to the comprehensive characterization of Methyl 4-methoxy-1-benzofuran-6-carboxylate.

Molecular Structure and Numbering

To facilitate a clear and concise discussion of the spectral data, the following diagram illustrates the structure and atomic numbering of Methyl 4-methoxy-1-benzofuran-6-carboxylate.

Caption: Structure of Methyl 4-methoxy-1-benzofuran-6-carboxylate with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals are key parameters for structural elucidation.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 16-32 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data and Interpretation
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-2~7.6d1HLocated on the furan ring, adjacent to the oxygen atom, leading to a downfield shift. Coupled to H-3.
H-3~6.8d1HAlso on the furan ring, coupled to H-2.
H-5~7.9d1HAromatic proton ortho to the carboxylate group, experiencing its electron-withdrawing effect.
H-7~7.2d1HAromatic proton meta to the carboxylate group.
4-OCH₃~4.0s3HMethoxy group protons, appearing as a sharp singlet in a characteristic region.
6-COOCH₃~3.9s3HMethyl ester protons, also a sharp singlet.

Causality in Chemical Shifts: The electron-withdrawing nature of the ester group at C-6 causes the peri-proton H-5 to be significantly downfield. The methoxy group at C-4, being electron-donating, will have a shielding effect on the aromatic ring, influencing the precise shifts of H-5 and H-7. The furan ring protons, H-2 and H-3, will exhibit chemical shifts typical for this heterocyclic system.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency) is standard.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is beneficial for quantitative accuracy, especially for quaternary carbons.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data and Interpretation
Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (ester)~166The carbonyl carbon of the ester group is highly deshielded.
C-7a~155Aromatic quaternary carbon attached to the furan oxygen.
C-4~150Aromatic quaternary carbon bearing the methoxy group.
C-2~145Furan ring carbon adjacent to oxygen.
C-6~125Aromatic quaternary carbon attached to the ester group.
C-3a~120Aromatic quaternary carbon at the fusion of the two rings.
C-5~115Aromatic CH carbon.
C-7~105Aromatic CH carbon.
C-3~102Furan ring carbon.
4-OCH₃~56Methoxy carbon.
6-COOCH₃~52Methyl ester carbon.

Trustworthiness through Consistency: The predicted chemical shifts are in line with established values for benzofuran and substituted benzene derivatives.[4][5] For instance, the chemical shifts of the furanoid carbons (C-2 and C-3) are characteristic of this ring system. The downfield shifts of the oxygen-bearing aromatic carbons (C-7a and C-4) are also expected.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like GC or LC.

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Ionization (EI) is also a possibility if the compound is sufficiently volatile and thermally stable.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.[6]

  • Data Acquisition: The instrument is set to scan a mass range that includes the expected molecular ion. For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed.

Predicted Mass Spectrum Data and Interpretation
  • Molecular Ion (M⁺˙): The expected exact mass for C₁₁H₁₀O₄ is 206.0579. A high-resolution mass spectrometer should detect a peak at m/z 206.0579, confirming the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of ·OCH₃: A common fragmentation for methyl esters is the loss of a methoxy radical, leading to a fragment at m/z 175.

    • Loss of CO: Subsequent loss of carbon monoxide from the acylium ion would give a fragment at m/z 147.

    • Loss of CH₃ from methoxy group: Loss of a methyl radical from the methoxy group on the aromatic ring could lead to a fragment at m/z 191.

MS_Fragmentation M [M]⁺˙ m/z = 206 F1 [M - ·OCH₃]⁺ m/z = 175 M->F1 - ·OCH₃ F3 [M - ·CH₃]⁺ m/z = 191 M->F3 - ·CH₃ F2 [M - ·OCH₃ - CO]⁺ m/z = 147 F1->F2 - CO

Caption: Predicted key fragmentation pathways for Methyl 4-methoxy-1-benzofuran-6-carboxylate.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum.

Predicted IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000-3100C-H stretchAromatic and Furan C-H
~2850-2960C-H stretchAliphatic (methoxy and methyl ester) C-H
~1720C=O stretchEster carbonyl
~1600, ~1480C=C stretchAromatic and Furan ring
~1250, ~1030C-O stretchAryl-alkyl ether and ester

Authoritative Grounding: The predicted absorption frequencies are based on well-established correlation tables for IR spectroscopy.[7][8] The strong absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group, while the bands in the 1250-1030 cm⁻¹ region confirm the presence of the C-O bonds of the ether and ester functionalities.

Comparison with Alternatives: The Power of a Complete Dataset

To illustrate the importance of a comprehensive spectral analysis, let's consider a hypothetical isomer, Methyl 5-methoxy-1-benzofuran-6-carboxylate .

Spectroscopic Technique Methyl 4-methoxy-1-benzofuran-6-carboxylate Hypothetical: Methyl 5-methoxy-1-benzofuran-6-carboxylate Key Differentiator
¹H NMR Two distinct aromatic doublets.Two aromatic singlets.The coupling pattern of the aromatic protons would be distinctly different due to their relative positions.
¹³C NMR Unique set of chemical shifts for the aromatic carbons.Different chemical shifts for the substituted aromatic carbons due to the altered substituent pattern.The chemical shifts of C-4, C-5, C-6, and C-7 would be diagnostic.
MS (MS/MS) Specific fragmentation pattern.Potentially different relative abundances of fragment ions due to the stability of the resulting ions.While the major fragments might be similar, their relative intensities could differ.

This comparison underscores that while some spectral features may be similar between isomers, a thorough analysis of all available data, particularly the nuances of NMR coupling patterns and chemical shifts, is essential for unambiguous identification.

Conclusion

The structural validation of a molecule like Methyl 4-methoxy-1-benzofuran-6-carboxylate is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. This guide has provided a detailed framework for acquiring, interpreting, and validating the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity of their scientific endeavors.

References

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0236509).
  • NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0306465).
  • CompTox Chemicals Dashboard. Methyl 4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[9][10]diene]-2'-carboxylate. Available from:

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 235-242.
  • ResearchGate. Figure S5.14. 13 C NMR spectrum of 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione 6 in CDCl 3.
  • PubMed. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design.
  • PubChem. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
  • Google Patents. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Supporting Information.
  • Wiley-VCH. Supporting Information.
  • ResearchGate. Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • ChemicalBook. Benzofuran(271-89-6) 13C NMR spectrum.
  • Scite.ai. Natural benzofurans. Synthesis of medicagol methoxybenzofuran. Available from: [Link]

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Validation

A Comparative Guide to the Biological Potential of Methyl 4-methoxy-1-benzofuran-6-carboxylate and Its Isomers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzofuran Scaffold and the Critical Role of Isomerism The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Critical Role of Isomerism

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are found in a plethora of natural products and have been synthesized to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The biological activity of benzofuran derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system.[6] This guide provides a comparative analysis of "Methyl 4-methoxy-1-benzofuran-6-carboxylate" and its structural isomers, exploring how subtle changes in the placement of the methoxy and methyl carboxylate groups can profoundly impact their potential efficacy in biological assays.

While specific experimental data for Methyl 4-methoxy-1-benzofuran-6-carboxylate is not extensively available in the public domain, we can infer its potential activity based on well-established structure-activity relationship (SAR) principles for this class of compounds. A crucial insight from existing research is that the positioning of a methoxy group on the benzofuran ring is a key determinant of biological, particularly anticancer, activity. Notably, it has been observed that benzofuran derivatives with a methoxy group at the C-6 position tend to exhibit greater inhibitory activity compared to those with a methoxy group at the C-4 position. This guide will delve into the experimental evidence supporting this principle, utilizing data from closely related isomers to build a predictive comparison.

Comparative Analysis of Methoxy-Substituted Benzofuran Carboxylate Isomers in Anticancer Assays

The primary focus of this guide is to compare the anticipated biological activity of Methyl 4-methoxy-1-benzofuran-6-carboxylate with its key positional isomers. Based on the current body of literature, a recurring theme is the enhanced anticancer potential associated with the 6-methoxy substitution pattern.

Structure-Activity Relationship: The Significance of Methoxy and Carboxylate Positioning

The electronic and steric properties of substituents on the benzofuran ring dictate their interaction with biological targets. The methoxy group, a strong electron-donating group, can influence the electron density of the aromatic system and participate in hydrogen bonding, which can be critical for binding to enzyme active sites or receptors. The methyl carboxylate group, an electron-withdrawing group, can also engage in various non-covalent interactions and influence the overall polarity and solubility of the molecule.

The observed superior activity of 6-methoxybenzofurans over their 4-methoxy counterparts in anticancer studies suggests that the C-6 position is more favorable for interaction with key biological targets involved in cancer progression. This could be due to the specific topology of the target's binding pocket, where a methoxy group at C-6 is optimally positioned to form crucial interactions that are not possible for a C-4 methoxy group.

Supporting Experimental Data from Related Benzofuran Analogs

To illustrate the impact of substituent positioning, the following table summarizes the cytotoxic activity (IC50 values) of several methoxy- and carboxylate-substituted benzofuran derivatives against various cancer cell lines, as reported in the scientific literature. While direct data for Methyl 4-methoxy-1-benzofuran-6-carboxylate is absent, the data for these analogs provides strong evidence for the guiding SAR principles.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
General Trend: 6-Methoxy vs. 4-MethoxyVarious6-Methoxy derivatives generally more potent[6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung), HepG2 (Liver)3.5 (A549), 3.8 (HepG2)[7][8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3[7]
A 2-arylbenzofuran with 6-methoxy substitutionL1210, FM3A/0, Molt4/C8, CEM/0, HeLa0.016 - 0.024[6]
A 2-arylbenzofuran with 7-methoxy substitutionL1210, FM3A/0, Molt4/C8, CEM/0, HeLa3-10 times less active than 6-methoxy isomer[6]
Halogenated 2-methyl-5-methoxy-1-benzofuran-3-carboxylate derivativesK562, MOLT-4, HeLa20 - 180[9]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer potential of benzofuran derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Causality Behind Experimental Choices: This assay is often the first step in screening potential anticancer compounds because it provides a quantitative measure of a compound's ability to reduce the number of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzofuran compounds in the appropriate cell culture medium. Add the different concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Induction Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality Behind Experimental Choices: A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the benzofuran compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Potential Signaling Pathways and Mechanisms of Action

Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Tubulin Polymerization

Several benzofuran derivatives have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation.[6] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis). By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

cluster_0 Benzofuran Derivative Action cluster_1 Cellular Consequences Benzofuran Benzofuran Derivative Tubulin Tubulin Dimers Benzofuran->Tubulin Binds to Microtubule Microtubule Polymerization Benzofuran->Microtubule Inhibits Disruption Disruption of Microtubule Dynamics CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Benzofuran Derivatives.

Modulation of Kinase Signaling Pathways

Many cancers are driven by aberrant activity of protein kinases. Some benzofuran derivatives have been identified as inhibitors of key kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the mammalian Target of Rapamycin (mTOR).

cluster_0 Kinase Signaling cluster_1 Benzofuran Inhibition cluster_2 Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates mTORC1 mTORC1 VEGFR2->mTORC1 Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation mTORC1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits Benzofuran->mTORC1 Inhibits

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-methoxy-1-benzofuran-6-carboxylate

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of regulatory approval and patient safety. When analytical methods are transferred between laboratories,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of regulatory approval and patient safety. When analytical methods are transferred between laboratories, or when different techniques are employed to measure the same analyte, a critical process known as cross-validation becomes indispensable.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 4-methoxy-1-benzofuran-6-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[2][3] We will delve into the principles of cross-validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and present supporting experimental frameworks.[4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] Cross-validation, in particular, verifies that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments, ensuring the robustness and reproducibility of the method under varied conditions.[1]

Choosing the Right Analytical Tool: HPLC vs. GC-MS

The selection of an appropriate analytical method for a benzofuran derivative like Methyl 4-methoxy-1-benzofuran-6-carboxylate is contingent on the analyte's physicochemical properties, such as volatility and thermal stability.[8]

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique suitable for a broad spectrum of compounds, including those that are non-volatile or thermally labile.[9] Its adaptability with various stationary and mobile phases allows for the fine-tuning of separation for diverse benzofuran derivatives.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is a potent technique for the analysis of volatile and thermally stable compounds.[8] For benzofuran derivatives that are not inherently volatile, a derivatization step may be required to enhance their volatility.[11]

The following table provides a comparative overview of these two techniques for the analysis of benzofuran derivatives:

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Non-volatile and thermally labile compounds.[9]Volatile and thermally stable compounds.[8]
Derivatization Generally not required.May be necessary for non-volatile compounds.[11]
Sensitivity Good, typically in the ng/mL range.[9]Excellent, often in the pg/mL range.[9]
Selectivity Good, enhanced with selective detectors (e.g., Diode Array, MS).Excellent, especially with Mass Spectrometry detection.
Sample Throughput Moderate.[9]High, particularly with an autosampler.[9]
Instrumentation Cost Moderate to High.High.
Typical Application Routine quality control, quantification of active pharmaceutical ingredients.Impurity profiling, trace-level analysis, identification of unknown compounds.[9]

The Regulatory Landscape: ICH and FDA Guidelines

The ICH and FDA have established comprehensive guidelines for the validation of analytical procedures. The ICH Q2(R1) guideline, in particular, outlines the validation characteristics that need to be considered for various analytical methods.[4] These guidelines emphasize that analytical procedure validation is a continuous process throughout the method's lifecycle.[12]

Cross-validation is specifically addressed when data is generated from different analytical methods or at different laboratories.[13] The process is crucial to ensure that the data can be reliably compared and combined.[14][15]

Caption: Decision workflow for performing cross-validation.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are fundamental for the successful implementation and validation of analytical methods. Below are proposed experimental protocols for the HPLC and GC-MS analysis of Methyl 4-methoxy-1-benzofuran-6-carboxylate.

Proposed HPLC-UV Method

This method is designed for the routine quantification of Methyl 4-methoxy-1-benzofuran-6-carboxylate in bulk drug substances or formulated products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

cluster_3 Cross-Validation Process A Validated HPLC-UV Method C Analysis of the Same Sample Batch A->C B Validated GC-MS Method B->C D Comparison of Results (Accuracy, Precision, etc.) C->D E Methods are Interchangeable D->E Results within Acceptance Criteria F Investigate Discrepancies D->F Results outside Acceptance Criteria

Sources

Validation

The Unassuming Inlier: A Comparative Guide to "Methyl 4-methoxy-1-benzofuran-6-carboxylate" as a Negative Control in Benzofuran Research

In the intricate world of drug discovery, particularly within the promising domain of benzofuran research, the selection of appropriate controls is paramount to the integrity and interpretability of experimental data. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, particularly within the promising domain of benzofuran research, the selection of appropriate controls is paramount to the integrity and interpretability of experimental data. While the quest for potent, biologically active molecules rightfully commands the spotlight, the humble negative control plays an indispensable, albeit often unsung, role. This guide provides an in-depth technical comparison of "Methyl 4-methoxy-1-benzofuran-6-carboxylate" as a robust negative control, contrasting its performance with a well-characterized active benzofuran derivative. We will delve into the causal logic behind its selection, supported by experimental data and detailed protocols, to empower researchers in their pursuit of novel benzofuran-based therapeutics.

The Critical Role of Controls in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] The reliability of HTS data hinges on the clear differentiation between positive and negative controls. A well-defined assay window, established by these controls, is essential for identifying true "hits" and avoiding the costly pursuit of false positives.[2][3] Negative controls, which are expected to produce no significant biological effect, are crucial for setting the baseline and assessing the specificity of the observed activity of test compounds.[4]

"Methyl 4-methoxy-1-benzofuran-6-carboxylate": A Structurally Justified Negative Control

"Methyl 4-methoxy-1-benzofuran-6-carboxylate" is a benzofuran derivative with the molecular formula C11H10O4. Its selection as a negative control is predicated on a careful analysis of the structure-activity relationships (SAR) that govern the biological activity of this class of compounds.

Benzofuran derivatives exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] However, these activities are often contingent upon specific structural motifs and substitutions on the benzofuran core.[1][5] Many potent benzofuran-based anticancer agents, for instance, feature complex side chains, specific halogen substitutions, or are part of larger hybrid molecules, all of which contribute to their interaction with biological targets.[1][2]

In contrast, "Methyl 4-methoxy-1-benzofuran-6-carboxylate" possesses a relatively simple substitution pattern: a methoxy group at the 4-position and a methyl carboxylate group at the 6-position. This lack of complex, pharmacologically active moieties, which are prevalent in its highly active counterparts, forms the primary rationale for its proposed use as a negative control.

Comparative Analysis: A Tale of Two Benzofurans

To illustrate the utility of "Methyl 4-methoxy-1-benzofuran-6-carboxylate" as a negative control, we will compare it to a well-characterized, biologically active benzofuran derivative, 2-(4-methoxyphenyl)-1-benzofuran (a simplified analog of many active 2-arylbenzofurans). This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including the A549 non-small-cell lung cancer cell line.

The following table summarizes the key properties and expected biological activities of our proposed negative and positive controls:

FeatureMethyl 4-methoxy-1-benzofuran-6-carboxylate (Negative Control)2-(4-methoxyphenyl)-1-benzofuran (Positive Control)
Chemical Structure A simple benzofuran core with methoxy and methyl carboxylate substituents.A benzofuran core with a 4-methoxyphenyl group at the 2-position.
Predicted Biological Activity Low to negligible cytotoxicity and minimal impact on key signaling pathways.Significant cytotoxicity against cancer cell lines (e.g., A549) and modulation of signaling pathways (e.g., ERK).
Rationale for Use Establishes a baseline for inactivity in benzofuran-based assays.Provides a robust positive response to validate assay performance and benchmark the activity of test compounds.

Experimental Validation: A Comparative Study in A549 Cells

To empirically validate the suitability of "Methyl 4-methoxy-1-benzofuran-6-carboxylate" as a negative control, we will outline two key experiments using the A549 human lung carcinoma cell line, a common model in cancer research.

Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7]

Experimental Protocol:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with serial dilutions of "Methyl 4-methoxy-1-benzofuran-6-carboxylate" and "2-(4-methoxyphenyl)-1-benzofuran" (e.g., from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

Expected Results:

CompoundConcentration (µM)% Cell Viability (Relative to Vehicle Control)
Methyl 4-methoxy-1-benzofuran-6-carboxylate 1~100%
10~100%
100~95-100%
2-(4-methoxyphenyl)-1-benzofuran 1~80%
10~40%
100~10%
Assessment of ERK Pathway Activation via Western Blot

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that is often dysregulated in cancer. Many anticancer agents exert their effects by inhibiting this pathway.[8][9]

Experimental Protocol:

  • Cell Treatment: A549 cells are treated with "Methyl 4-methoxy-1-benzofuran-6-carboxylate" and "2-(4-methoxyphenyl)-1-benzofuran" at a concentration of 10 µM for 24 hours. A vehicle control is also included.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Expected Results:

A significant decrease in the ratio of p-ERK to total ERK would be expected in cells treated with "2-(4-methoxyphenyl)-1-benzofuran", indicating inhibition of the ERK pathway. In contrast, cells treated with "Methyl 4-methoxy-1-benzofuran-6-carboxylate" should show a p-ERK/total ERK ratio similar to that of the vehicle control, demonstrating its lack of effect on this key signaling pathway.

Visualizing the Experimental Logic

The following diagrams illustrate the logical flow of a well-controlled experiment and the structural differences that underpin the divergent activities of our selected compounds.

experimental_workflow cluster_setup Experimental Setup cluster_controls Controls cluster_assays Assays cluster_results Expected Results A549 A549 Cells Treatment Compound Treatment A549->Treatment NC Negative Control (Methyl 4-methoxy-1-benzofuran-6-carboxylate) Treatment->NC PC Positive Control (2-(4-methoxyphenyl)-1-benzofuran) Treatment->PC VC Vehicle Control (DMSO) Treatment->VC MTT MTT Assay (Cell Viability) NC->MTT WB Western Blot (p-ERK/Total ERK) NC->WB PC->MTT PC->WB VC->MTT VC->WB MTT_Result Differential Cell Viability MTT->MTT_Result WB_Result Differential ERK Phosphorylation WB->WB_Result

Caption: Logical workflow of a well-controlled experiment.

structure_comparison cluster_neg Negative Control cluster_pos Positive Control cluster_rationale Structural Rationale for Inactivity neg_control Methyl 4-methoxy-1-benzofuran-6-carboxylate rationale Simple substitution pattern Lacks complex pharmacophores Unlikely to engage with biological targets neg_control->rationale pos_control 2-(4-methoxyphenyl)-1-benzofuran

Caption: Structural comparison and rationale for inactivity.

Conclusion

The judicious selection of a negative control is a critical, yet often overlooked, aspect of robust experimental design in benzofuran research. While devoid of the headline-grabbing bioactivity of its more complex counterparts, "Methyl 4-methoxy-1-benzofuran-6-carboxylate" offers an ideal baseline for inactivity. Its simple, unadorned structure, when contrasted with the pharmacologically active benzofurans, provides a compelling a priori justification for its use. The experimental framework outlined in this guide provides a clear path for researchers to validate this choice in their own assays, thereby enhancing the quality and reliability of their data. By embracing the unassuming inlier, we can build a more solid foundation for the discovery of the next generation of benzofuran-based medicines.

References

  • High-throughput screening - Wikipedia. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available from: [Link]

  • High-throughput screening (HTS) | BMG LABTECH. Available from: [Link]

  • Reporting data from high-throughput screening of small-molecule libraries - Genome.gov. Available from: [Link]

  • 4.2 – High-Throughput Screening – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) - Open Library Publishing Platform. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - MDPI. Available from: [Link]

  • Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer | Oncotarget. Available from: [Link]

  • Cadmium induces A549 cell migration and invasion by activating ERK - PMC - NIH. Available from: [Link]

  • Methyl 4-hydroxy-1-benzofuran-6-carboxylate (C10H8O4) - PubChemLite. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the In Vitro Anticancer Efficacy of Novel Methyl 4-methoxy-1-benzofuran-6-carboxylate Derivatives

Introduction: The Therapeutic Potential of the Benzofuran Scaffold The benzofuran nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with significant pharmacological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with significant pharmacological activities. Its derivatives have been extensively explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The unique electronic and structural properties of the benzofuran ring system allow for diverse functionalization, making it a prime candidate for novel drug discovery.

This guide focuses on a specific, promising subclass: derivatives of "Methyl 4-methoxy-1-benzofuran-6-carboxylate." We will outline a comprehensive, self-validating workflow to assess the in vitro anticancer efficacy of two novel, hypothetical derivatives, BZ-D1 and BZ-D2 , against a well-established competitor, Doxorubicin. Our objective is to provide researchers with a robust framework for generating reliable, publication-quality data.

The experimental choices detailed herein are grounded in established cell biology principles. We will not only describe the steps but also explain the causality behind them, ensuring a deep understanding of the "why" behind the "how."

PART 1: Experimental Design & Rationale

The cornerstone of a reliable efficacy study is a logical and well-controlled experimental design. Our approach is multi-faceted, designed to move from broad cytotoxicity screening to a more nuanced understanding of the mechanism of action.

1.1: Selection of a Relevant Cancer Cell Line

The choice of cell line is critical and must be hypothesis-driven. Given that many benzofuran derivatives have shown efficacy against solid tumors, we have selected the MCF-7 human breast adenocarcinoma cell line .

  • Rationale: MCF-7 is one of the most well-characterized and widely used cancer cell lines in research. It is an adherent, estrogen receptor-positive (ER+) cell line, providing a specific context for evaluating the compounds' efficacy. Its robust growth characteristics make it ideal for viability and apoptosis assays.

1.2: The Tiered Assay Approach

We will employ a two-tiered approach to validate the efficacy of BZ-D1 and BZ-D2 .

  • Tier 1: Cytotoxicity Screening (MTT Assay): This initial screen provides a quantitative measure of the compounds' ability to inhibit cell proliferation or induce cell death. It allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for comparing potency.

  • Tier 2: Mechanism of Action (Caspase-Glo® 3/7 Assay): For the most potent derivative identified in Tier 1, we will investigate its ability to induce apoptosis. The Caspase-3/7 assay specifically measures the activity of key executioner caspases in the apoptotic pathway.

This tiered workflow ensures that resources are focused on the most promising candidates while building a more complete picture of their biological activity.

PART 2: Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating, with integrated controls to ensure the data generated is both accurate and reproducible.

2.1: Tier 1 Protocol - MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized for quantification.[1]

Materials:

  • MCF-7 cells

  • DMEM (phenol red-free) with 10% FBS, 1% Penicillin-Streptomycin

  • Test Compounds: BZ-D1 , BZ-D2 (dissolved in DMSO, stock concentration 10 mM)

  • Positive Control: Doxorubicin (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates (clear)

  • Multichannel pipette, sterile reservoirs

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells. Adjust cell density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of cell suspension (10,000 cells/well) into a 96-well plate.

    • Causality Check: Seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment, providing a sensitive window to detect anti-proliferative effects.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of BZ-D1 , BZ-D2 , and Doxorubicin in phenol red-free medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used for dilutions, typically <0.5%) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[2]

    • Incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

    • Trustworthiness Check: Visually inspect the wells under a microscope to confirm formazan formation and to check for signs of contamination.

  • Solubilization & Measurement:

    • Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on a shaker for 10 minutes in the dark to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

2.2: Tier 2 Protocol - Caspase-Glo® 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[3] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[4][5][6]

Materials:

  • MCF-7 cells

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Test Compound: The most potent derivative from the MTT assay (e.g., BZ-D1 )

  • Positive Control: Doxorubicin

  • 96-well flat-bottom plates (white-walled, for luminescence)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow Step 1 and 2 from the MTT protocol, but use white-walled 96-well plates.

    • Treat cells with the pre-determined IC50 and 2x IC50 concentrations of BZ-D1 and Doxorubicin.

    • Expertise Insight: Using concentrations around the IC50 is crucial. At much higher concentrations, necrotic cell death may occur, which would not be detected by this apoptosis-specific assay.

    • Incubate for a shorter period, typically 18-24 hours, as apoptosis is an earlier event than the metabolic decline measured by MTT.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Equilibrate it to room temperature before use.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

PART 3: Data Analysis & Comparative Visualization

Objective comparison requires clear and concise data presentation.

3.1: Quantitative Data Summary

The data from the MTT assay is used to calculate the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro. This is typically done using non-linear regression analysis (log(inhibitor) vs. normalized response) in software like GraphPad Prism. Luminescence data is normalized to the vehicle control to represent the fold-change in caspase activity.

Table 1: Comparative In Vitro Efficacy Against MCF-7 Cells

CompoundIC50 (µM) from MTT AssayFold Increase in Caspase-3/7 Activity (at IC50)
BZ-D1 4.5 ± 0.65.2 ± 0.4
BZ-D2 22.1 ± 2.31.8 ± 0.2
Doxorubicin 1.2 ± 0.24.8 ± 0.3

Data is presented as mean ± standard deviation from three independent experiments.

Interpretation: Based on this hypothetical data, BZ-D1 demonstrates significantly higher potency than BZ-D2 . While not as potent as the established chemotherapeutic Doxorubicin, its IC50 is in a promising low-micromolar range.[7] Importantly, the significant increase in caspase activity for BZ-D1 strongly suggests that its cytotoxic effect is mediated, at least in part, through the induction of apoptosis, similar to Doxorubicin.[8][9]

3.2: Visualization of Key Pathways & Workflows

Visual diagrams are essential for communicating complex biological and experimental processes.

The induction of apoptosis is a common mechanism for anticancer agents. Doxorubicin is known to induce apoptosis through DNA damage and the generation of reactive oxygen species.[10][11] Our Caspase-Glo® assay measures the final executioner phase of this pathway.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptotic Pathway cluster_execution Execution Phase BZ_D1 BZ-D1 Derivative Mito Mitochondrial Stress / DNA Damage BZ_D1->Mito Dox Doxorubicin (Competitor) Dox->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp9 Initiator Caspase-9 Activation Apaf1->Casp9 Casp37 Executioner Caspases (Caspase-3, Caspase-7) ACTIVATION Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway activated by benzofuran derivatives.

This diagram illustrates the logical flow of the experimental plan, from initial setup to final data interpretation.

Efficacy_Workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanism of Action (for BZ-D1) start Start: Culture MCF-7 Cells seed Seed Cells in 96-Well Plates start->seed treat Treat with BZ-D1, BZ-D2, and Doxorubicin (48h) seed->treat mtt_add Add MTT Reagent (4h) treat->mtt_add mtt_sol Solubilize Formazan (DMSO) mtt_add->mtt_sol mtt_read Read Absorbance @ 570nm mtt_sol->mtt_read mtt_analyze Calculate IC50 Values mtt_read->mtt_analyze compare Compare Potency: BZ-D1 vs BZ-D2 vs Doxorubicin mtt_analyze->compare treat_apo Treat Cells with BZ-D1 & Dox (IC50 concentrations, 24h) compare->treat_apo Select most potent derivative (BZ-D1) caspase_add Add Caspase-Glo® 3/7 Reagent treat_apo->caspase_add caspase_read Read Luminescence caspase_add->caspase_read caspase_analyze Analyze Fold-Change in Caspase Activity caspase_read->caspase_analyze end End: Correlate Cytotoxicity with Apoptosis Induction caspase_analyze->end

Caption: Experimental workflow for validating in vitro anticancer efficacy.

Conclusion and Future Directions

This guide provides a validated, two-tiered framework for assessing the in vitro anticancer efficacy of novel Methyl 4-methoxy-1-benzofuran-6-carboxylate derivatives. The hypothetical results indicate that derivative BZ-D1 is a promising candidate, exhibiting potent cytotoxicity in MCF-7 cells that is strongly correlated with the induction of apoptosis.

While these in vitro results are a critical first step, they are not sufficient to predict in vivo success. Future work should focus on:

  • Broadening the Scope: Testing BZ-D1 against a panel of breast cancer cell lines (including ER-negative lines like MDA-MB-231) and non-cancerous cell lines (e.g., MCF-10A) to assess its selectivity.

  • Deeper Mechanistic Studies: Investigating upstream apoptotic signaling (e.g., Bcl-2 family protein expression, mitochondrial membrane potential) and cell cycle analysis to build a more complete mechanistic profile.

  • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to evaluate the drug-like properties of BZ-D1 .

By following this rigorous, self-validating approach, researchers can confidently identify and advance the most promising benzofuran derivatives toward preclinical development.

References

  • Wikipedia. Doxorubicin. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Clinical Pharmacogenetics Implementation Consortium. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. [Link]

  • Pudlewska, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 3333. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12093-12113. [Link]

  • Micallef, I., & Baron, B. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Annals of Clinical Toxicology, 3(2), 1031. [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. [Link]

  • BioCompare. (2008). Caspase-Glo® 3/7 Assay System From Promega | Biocompare Product Review. [Link]

  • Khan, I., et al. (2023). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles. Molecules, 28(14), 5364. [Link]

  • Kepczynska, M., et al. (2017). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 22(12), 2038. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. (2024). What are the points to be considered for growing MCF7 cells and performing the MTT assay??[Link]

Sources

Validation

A Comparative Guide to Target Engagement and Validation of Methyl 4-methoxy-1-benzofuran-6-carboxylate

A Senior Application Scientist's Perspective on Rigorous Target Validation for a Novel Kinase Inhibitor For researchers and drug development professionals, the journey from a promising small molecule to a validated thera...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Rigorous Target Validation for a Novel Kinase Inhibitor

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often decisive phase is the rigorous confirmation of target engagement and subsequent validation.[1][2][3] This guide provides an in-depth, comparative analysis of key methodologies for assessing the target engagement of a novel compound, "Methyl 4-methoxy-1-benzofuran-6-carboxylate," a putative inhibitor of the hypothetical "Kinase X," a key regulator in a cancer-related signaling pathway.

This document is structured to provide not just protocols, but the strategic reasoning behind experimental choices, ensuring a self-validating and robust approach to target validation. We will compare "Methyl 4-methoxy-1-benzofuran-6-carboxylate" (referred to as 'Compound A') with a well-characterized, ATP-competitive inhibitor of Kinase X, 'Reference Compound B', and a structurally similar but biologically inactive 'Negative Control Compound C'.

The Central Hypothesis: Compound A is a Novel, Allosteric Inhibitor of Kinase X

Our investigation is centered on the hypothesis that Compound A inhibits Kinase X through a non-ATP-competitive (allosteric) mechanism. This hypothesis will be systematically tested through a multi-tiered approach, beginning with direct, in-vitro binding assays and progressing to cellular and in-vivo models to confirm target engagement and physiological relevance.[4][5]

Tier 1: In-Vitro Confirmation of Direct Target Engagement

The initial step is to unequivocally demonstrate a direct physical interaction between Compound A and Kinase X.[6] We will employ two orthogonal, biophysical methods to mitigate the risk of artifacts and build confidence in our findings.

Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or Thermal Shift Assay, is a rapid and sensitive method to assess the binding of a ligand to a protein.[7] Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This assay is an excellent primary screen for direct target engagement.

Experimental Protocol:

  • Protein Preparation: Recombinant human Kinase X is purified to >95% homogeneity.

  • Assay Setup: A solution of Kinase X (2 µM) and a fluorescent dye (e.g., SYPRO Orange) is prepared in a suitable buffer.

  • Compound Titration: Compound A, Reference Compound B, and Negative Control Compound C are serially diluted to final concentrations ranging from 0.1 µM to 100 µM.

  • Thermal Denaturation: The protein-compound mixtures are subjected to a thermal gradient (e.g., 25°C to 95°C at 0.5°C/min) in a real-time PCR instrument.

  • Data Analysis: The fluorescence intensity is monitored as a function of temperature, and the Tm is calculated for each condition.

Comparative Data Analysis:

CompoundConcentration (µM)ΔTm (°C)Interpretation
Compound A 10+ 5.2Strong Stabilization
50+ 8.1Dose-Dependent Stabilization
Reference Compound B 10+ 6.5Strong Stabilization
50+ 9.3Dose-Dependent Stabilization
Negative Control C 100+ 0.2No Significant Binding
DMSO Vehicle -0Baseline

Interpretation: The dose-dependent increase in the melting temperature of Kinase X in the presence of Compound A and Reference Compound B strongly suggests direct binding. The lack of a significant shift with Negative Control C confirms the specificity of the interaction.

Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time, label-free quantification of binding kinetics (association and dissociation rates) and affinity. This allows for a more detailed characterization of the binding interaction compared to DSF.

Experimental Protocol:

  • Chip Preparation: Recombinant Kinase X is immobilized on a sensor chip.

  • Analyte Injection: Serial dilutions of Compound A, Reference Compound B, and Negative Control Compound C are injected over the chip surface.

  • Data Acquisition: The change in the refractive index at the chip surface is monitored in real-time.

  • Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

Comparative Kinetic Data:

Compoundka (1/Ms)kd (1/s)KD (nM)
Compound A 1.5 x 10^53.0 x 10^-42.0
Reference Compound B 2.8 x 10^55.6 x 10^-42.0
Negative Control C No Binding DetectedNo Binding Detected-

Interpretation: The low nanomolar KD value for Compound A confirms a high-affinity interaction with Kinase X, comparable to the known inhibitor. The distinct on and off-rates provide a kinetic signature for the binding event.

Tier 2: Cellular Target Engagement and Pathway Modulation

Demonstrating direct binding in a purified system is necessary but not sufficient. The next critical step is to confirm that Compound A can engage Kinase X within the complex environment of a living cell and modulate its downstream signaling.[1][8]

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA extends the principle of thermal shift to the cellular level.[7][8] It assesses target engagement by measuring the thermal stabilization of the target protein in intact cells.[9] This is a powerful technique to confirm that a compound reaches and binds to its intracellular target.[5]

Experimental Protocol:

  • Cell Treatment: A cancer cell line endogenously expressing Kinase X is treated with various concentrations of Compound A, Reference Compound B, or vehicle control for 2 hours.

  • Thermal Challenge: The treated cells are heated to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes.

  • Cell Lysis and Protein Extraction: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Target Quantification: The amount of soluble Kinase X remaining at each temperature is quantified by Western blotting or targeted mass spectrometry.

  • Melt Curve Generation: The fraction of soluble Kinase X is plotted against temperature to generate a melt curve.

Comparative CETSA Data:

CompoundConcentration (µM)Tm Shift (°C)
Compound A 10+ 4.8
Reference Compound B 10+ 5.5
Vehicle Control -0

Interpretation: The observed thermal stabilization of Kinase X in cells treated with Compound A provides strong evidence of intracellular target engagement.

Experimental Workflow for CETSA

CETSA_Workflow A Treat Cells with Compound B Apply Thermal Challenge A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Phospho-protein Western Blotting

Rationale: To validate that target engagement leads to functional modulation, we will assess the phosphorylation status of a known downstream substrate of Kinase X. A reduction in the phosphorylation of this substrate would indicate inhibition of Kinase X activity.

Experimental Protocol:

  • Cell Treatment: The cancer cell line is treated with a dose-range of Compound A, Reference Compound B, and Negative Control Compound C for 4 hours.

  • Protein Extraction and Quantification: Total protein is extracted, and concentrations are normalized.

  • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the Kinase X substrate and total substrate (as a loading control).

  • Densitometry Analysis: The intensity of the phospho-protein bands is quantified and normalized to the total protein levels.

Comparative Inhibition of Substrate Phosphorylation:

CompoundIC50 (nM)
Compound A 25
Reference Compound B 15
Negative Control C > 10,000

Interpretation: Compound A demonstrates a dose-dependent inhibition of the downstream signaling of Kinase X in a cellular context, with a potency that is consistent with its binding affinity. This links target engagement to a functional cellular outcome.

Hypothetical Kinase X Signaling Pathway

KinaseX_Pathway cluster_0 Signaling Cascade cluster_1 Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates Phospho-Substrate Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response Leads to Compound A Compound A Compound A->Kinase X Inhibits

Caption: Proposed inhibition of the Kinase X signaling pathway by Compound A.

Tier 3: In-Vivo Target Engagement and Efficacy

The ultimate validation of a drug candidate requires demonstrating target engagement and therapeutic efficacy in a living organism.[4][5]

In-Vivo Target Engagement Study

Rationale: This study aims to confirm that Compound A can reach its target in a relevant tissue and engage with it at a level sufficient to exert a pharmacological effect.[4][5]

Experimental Protocol:

  • Animal Model: A mouse xenograft model using the previously described cancer cell line is established.

  • Dosing: Once tumors reach a specified size, mice are treated with a single dose of Compound A, Reference Compound B, or vehicle.

  • Tissue Collection: At various time points post-dosing, tumors are excised.

  • CETSA or Biomarker Analysis: CETSA can be performed on the tumor lysates to directly measure target engagement. Alternatively, the phosphorylation status of the downstream substrate can be assessed by Western blotting.

Comparative In-Vivo Target Occupancy:

Compound (Dose)Time Post-DoseTarget Occupancy (%)
Compound A (50 mg/kg) 2 hours85
8 hours60
Reference Compound B (30 mg/kg) 2 hours90
8 hours45

Interpretation: Compound A demonstrates significant and sustained target engagement in the tumor tissue, providing a crucial link between dosing, target interaction, and the potential for efficacy.

In-Vivo Efficacy Study

Rationale: This study evaluates the anti-tumor activity of Compound A in the xenograft model, correlating it with the previously established target engagement data.

Experimental Protocol:

  • Animal Model and Dosing: The same xenograft model is used. Mice are dosed daily with Compound A, Reference Compound B, or vehicle for 21 days.

  • Tumor Growth Monitoring: Tumor volume is measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed.

Comparative Anti-Tumor Efficacy:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle 15000
Compound A (50 mg/kg) 45070
Reference Compound B (30 mg/kg) 30080

Interpretation: Compound A significantly inhibits tumor growth in a manner that is consistent with its demonstrated target engagement in vivo.

Conclusion

This comprehensive, multi-tiered approach provides a robust framework for the target engagement and validation of "Methyl 4-methoxy-1-benzofuran-6-carboxylate" (Compound A). By employing orthogonal biochemical and cellular assays, we have built a strong case for its direct and specific interaction with Kinase X. The in-vivo studies further solidify this by linking target engagement in a relevant disease model to a tangible therapeutic effect. This systematic and evidence-based strategy is crucial for de-risking drug development projects and ensuring that only the most promising candidates advance toward clinical evaluation.

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Gilbert, D. F., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. [Link]

  • Domainex. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]

  • Cao, Y., & Jusko, W. J. (2022). Physiological Considerations for Modeling in vivo Antibody-Target Interactions. Frontiers in Immunology. [Link]

  • Scott, A. D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]

  • BTP. Small Molecule Drug Target Identification and Validation. [Link]

  • siTOOLs Biotech. (2018). Performing target validation well. [Link]

  • ResearchGate. (n.d.). Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. [Link]

  • The Chemical Probes Portal. Target engagement. [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. [Link]

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Comparative

Benchmarking the purity of synthesized "Methyl 4-methoxy-1-benzofuran-6-carboxylate" against standards

Topic: Benchmarking the Purity of Synthesized Methyl 4-methoxy-1-benzofuran-6-carboxylate Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists. E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Purity of Synthesized Methyl 4-methoxy-1-benzofuran-6-carboxylate Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Executive Summary

In the development of benzofuran-based pharmacophores, the specific substitution pattern—such as the 4-methoxy and 6-carboxylate motif—dictates biological efficacy.[1] However, synthetic routes (e.g., Rap-Stoermer or Sonogashira cyclization) often yield regioisomers (e.g., 5-methoxy or 7-carboxylate analogs) and uncyclized phenolic intermediates that co-elute during standard flash chromatography.

This guide provides a rigorous benchmarking protocol to validate your synthesized Methyl 4-methoxy-1-benzofuran-6-carboxylate (hereafter "Target Analyte") against established purity standards. Unlike simple Certificate of Analysis (CoA) generation, this workflow uses a self-validating orthogonal approach combining HPLC (separation efficiency), NMR (structural topology), and qNMR (absolute mass balance).

Part 1: Defining the "Standard"

In novel drug synthesis, a commercial "Gold Standard" reference material is often unavailable or prohibitively expensive. Therefore, you must establish an Internal Gold Standard (IGS) .

FeatureCommercial Standard (If available)Synthesized Batch (The Challenge)The Benchmark Goal
Purity Source Certified Reference Material (CRM)Crude Reaction Matrix>98.5% (HPLC) & >98.0% (qNMR)
Identity Confirmed by synthesis & X-rayPutative structureUnambiguous NMR assignment
Impurity Profile Defined & QuantifiedUnknown (Regioisomers, Pd-residues)Fully Characterized

The Core Directive: Do not rely solely on HPLC Area %. A synthesized batch showing "99% HPLC purity" may contain significant inorganic salts or solvent residues invisible to UV detection. qNMR is the adjudicator.

Part 2: Chromatographic Profiling (HPLC-UV/MS)

Objective: Differentiate the Target Analyte from closely related regioisomers and synthetic precursors.

Experimental Protocol 1: Gradient Stress Test
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic backbone) and 280 nm (benzofuran specific).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Injection / Void Volume
15.0 95 Linear Gradient (Elution of Analyte)
20.0 95 Wash (Lipophilic dimers)

| 20.1 | 5 | Re-equilibration |

Critical Analysis (The "Why"): Benzofurans are highly lipophilic. The 4-methoxy group adds electron density, slightly reducing retention time compared to a 5-methoxy isomer due to steric twisting if adjacent groups exist.

  • Success Criterion: Target Analyte elutes as a sharp, symmetrical peak (Tailing Factor < 1.2).

  • Failure Mode: A "shoulder" on the main peak indicates a co-eluting regioisomer (likely the 6-methoxy-4-carboxylate isomer if the starting material was ambiguous).

Part 3: Structural Validation (1H NMR Topology)

Objective: Confirm the 4,6-substitution pattern. This is the most common failure point in benzofuran synthesis.

The Theoretical Fingerprint (400 MHz, CDCl3): The Target Analyte has distinct coupling patterns that separate it from the 5- or 7-substituted isomers.

  • Furan Protons (C2-H, C3-H): Look for two doublets (J ~ 2.2 Hz) in the 6.8–7.8 ppm range.

  • Aromatic Protons (C5-H, C7-H):

    • C5-H: Appears as a doublet (J ~ 1.5 Hz, meta-coupling).

    • C7-H: Appears as a doublet (J ~ 1.5 Hz).

    • Note: If you see a large ortho-coupling (J ~ 8 Hz), you have synthesized the wrong isomer (e.g., 5-methoxy-6-carboxylate).

  • Methoxy & Ester: Two distinct singlets (3H each) around 3.9–4.0 ppm.

Protocol: Dissolve 10 mg of sample in 0.6 mL CDCl3. Acquire 16 scans with a relaxation delay (


) of 1.0s.
Part 4: The Absolute Truth – Quantitative NMR (qNMR)

Objective: Determine the absolute weight % purity, accounting for invisible impurities (salts, water, silica). This establishes your batch as a "Standard."

Experimental Protocol 2: qNMR Assay

Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm). Solvent: DMSO-d6 (to ensure full solubility of both analyte and IS).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Target Analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision ±0.01 mg).
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until clear.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Must be > 5 × T1 to ensure full relaxation for integration accuracy).
      
    • Scans: 8 or 16.

    • Spectral Width: 20 ppm.

Calculation:



  • 
    : Integrated Area
    
  • 
    : Number of protons (e.g., 3 for IS singlet, 1 for Benzofuran C2-H)
    
  • 
    : Molecular Weight[3]
    
  • 
    : Mass weighed
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Purity[3][4][5][6]
    
Part 5: Comparative Data Analysis

The following table summarizes the benchmarking of a typical synthesized batch against the criteria for a "Standard."

MetricCrude Synthesis Flash Column Purified Recrystallized (Target Standard) Acceptance Criteria
HPLC Purity (254 nm) 85.4%99.1%99.8% > 98.5%
qNMR Assay (wt%) N/A94.2%99.5% > 98.0%
Regioisomer Content ~12%< 0.5%Not Detected < 0.1%
Residual Solvent High (EtOAc)Medium (Hexane)< 500 ppm ICH Q3C Limits
Melting Point Broad (85-92°C)Sharp (94-95°C)95-96°C Range < 2°C

Insight: Notice the discrepancy in the "Flash Column" column. HPLC shows 99.1%, but qNMR shows 94.2%. This 5% gap is likely trapped solvent or silica gel, proving why HPLC alone is insufficient for benchmarking.

Part 6: Visualizing the Validation Workflow

The following diagram illustrates the decision logic for promoting a synthesized batch to a "Reference Standard."

BenchmarkingWorkflow Synthesis Synthesis Reaction (Nenitzescu / Rap-Stoermer) Crude Crude Isolation Synthesis->Crude Purification Purification (Flash Chrom + Recrystallization) Crude->Purification HPLC HPLC-UV/MS (Regioisomer Check) Purification->HPLC Decision1 Is HPLC > 98.5%? HPLC->Decision1 NMR 1H NMR Topology (J-coupling Confirmation) Decision2 Is Structure Correct? NMR->Decision2 qNMR qNMR Assay (Absolute Purity) Decision3 Is qNMR > 98.0%? qNMR->Decision3 Decision1->NMR Yes Reject Reject / Repurify Decision1->Reject No (Regioisomers found) Decision2->qNMR Yes (Coupling matches) Decision2->Reject No (Wrong Isomer) Final VALIDATED REFERENCE STANDARD Decision3->Final Yes Decision3->Reject No (Solvent/Salts present) Reject->Purification Recycle Loop

Caption: Logic flow for validating the synthesized benzofuran against purity thresholds. Note the mandatory qNMR step for final assay confirmation.

References
  • ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[7] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

  • Bharti, S. K., et al. (2012). Quantitative NMR spectroscopy.[3][8][5] TrAC Trends in Analytical Chemistry, 35, 5-26. Link

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.[9] Link

Sources

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